Benzenemethanamine, N-ethyl-3-iodo-
Description
BenchChem offers high-quality Benzenemethanamine, N-ethyl-3-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-ethyl-3-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWPXWGSUQMMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919823 | |
| Record name | N-[(3-Iodophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-94-9, 91318-74-0 | |
| Record name | N-Ethyl-3-iodobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-ethyl-3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Iodophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Inferred Chemical Properties of Benzenemethanamine, N-ethyl-3-iodo-
Introduction
Benzenemethanamine, N-ethyl-3-iodo-, is a substituted aromatic amine. Its core structure consists of a benzylamine scaffold with an N-ethyl group and an iodine atom at the 3-position of the benzene ring. While specific data for this compound is scarce, its chemical behavior can be extrapolated from its parent molecules. N-Ethylbenzylamine provides the fundamental benzylic amine characteristics, while 3-Iodobenzylamine informs on the effects of the halogen substituent on the phenyl ring.
Inferred Physicochemical Properties
The following table summarizes the known properties of N-Ethylbenzylamine and 3-Iodobenzylamine. These values can be used to estimate the properties of Benzenemethanamine, N-ethyl-3-iodo-. It is reasonable to infer that the target compound would exhibit properties intermediate to or influenced by both of these structures. For instance, the molecular weight will be higher than N-Ethylbenzylamine due to the iodine atom. The boiling point is also expected to be higher.
| Property | N-Ethylbenzylamine | 3-Iodobenzylamine | Inferred for Benzenemethanamine, N-ethyl-3-iodo- |
| Molecular Formula | C9H13N[1][2][3][4] | C7H8IN | C9H12IN |
| Molecular Weight | 135.21 g/mol [5][6] | 233.05 g/mol | Approx. 261.10 g/mol |
| Boiling Point | 191-194 °C | 132 °C at 8 mmHg | Expected to be higher than N-Ethylbenzylamine |
| Density | 0.909 g/mL at 25 °C | 1.748 g/mL at 25 °C | Expected to be between 1.0 and 1.7 g/mL |
| Refractive Index | n20/D 1.511 | 1.638-1.640 | Expected to be higher than N-Ethylbenzylamine |
| Flash Point | 69 °C (closed cup) | >230 °F (>110 °C) | Expected to be in a similar range |
| Solubility | Not specified | Difficult to mix in water | Likely poorly soluble in water |
| CAS Number | 14321-27-8[1][2][3][4] | 696-40-2 | Not assigned |
Spectroscopic Data
While no specific spectra for Benzenemethanamine, N-ethyl-3-iodo- are available, the expected spectroscopic features can be inferred:
-
¹H NMR: Peaks corresponding to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet or doublet), and aromatic protons would be expected. The substitution pattern on the aromatic ring will influence the splitting patterns of the aromatic protons.
-
¹³C NMR: Signals for the ethyl carbons, the benzylic carbon, and the aromatic carbons would be present. The carbon bearing the iodine atom would show a characteristic shift.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic position.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (if present as a secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching would be observed.
Hypothetical Synthesis Protocol
A plausible synthetic route to Benzenemethanamine, N-ethyl-3-iodo- would involve the N-alkylation of 3-Iodobenzylamine with an ethylating agent.
Reaction: 3-Iodobenzylamine + Ethyl Halide → Benzenemethanamine, N-ethyl-3-iodo-
Materials:
-
3-Iodobenzylamine
-
Ethyl iodide or ethyl bromide
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 3-Iodobenzylamine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (1.5-2 equivalents) to the solution.
-
Add the ethyl halide (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Benzenemethanamine, N-ethyl-3-iodo-.
Logical Workflow for Synthesis:
References
- 1. Benzenemethanamine, N-ethyl- [webbook.nist.gov]
- 2. Benzenemethanamine, N-ethyl- [webbook.nist.gov]
- 3. Benzenemethanamine, N-ethyl- [webbook.nist.gov]
- 4. Benzenemethanamine, N-ethyl- [webbook.nist.gov]
- 5. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethylbenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Structural Analysis of N-ethyl-3-iodo-benzenemethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-ethyl-3-iodo-benzenemethanamine is a secondary amine featuring a benzyl group substituted with an iodine atom at the meta position. Halogenated organic compounds are of significant interest in pharmaceutical research due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The iodo-substituent, in particular, can serve as a handle for further chemical modifications and is known to influence the pharmacological activity of various molecules.[2] Notably, 3-iodobenzylamine derivatives are recognized as key intermediates in the synthesis of potent and selective agonists for the adenosine A3 receptor, a promising target for therapeutic intervention in cardiovascular and inflammatory diseases.[3] This guide aims to provide a detailed theoretical framework for the structural analysis of N-ethyl-3-iodo-benzenemethanamine to aid researchers in its synthesis, identification, and potential application in drug discovery.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical properties and spectroscopic data for N-ethyl-3-iodo-benzenemethanamine. These values are extrapolated from known data for 3-iodobenzylamine and N-ethylbenzylamine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂IN |
| Molecular Weight | 261.10 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | > 132 °C/8 mmHg (based on 3-iodobenzylamine)[4] |
| Refractive Index | ~1.63 (based on 3-iodobenzylamine)[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); limited solubility in water.[2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.0-7.8 ppm (m, 4H)Benzyl CH₂: δ ~3.8 ppm (s, 2H)Ethyl CH₂: δ ~2.7 ppm (q, J ≈ 7 Hz, 2H)Ethyl CH₃: δ ~1.2 ppm (t, J ≈ 7 Hz, 3H)Amine N-H: δ ~1.5-2.5 ppm (broad s, 1H) |
| ¹³C NMR (CDCl₃) | Aromatic C-I: δ ~95 ppmAromatic CH: δ ~125-140 ppmAromatic C-CH₂: δ ~142 ppmBenzyl CH₂: δ ~55 ppmEthyl CH₂: δ ~45 ppmEthyl CH₃: δ ~15 ppm |
| FTIR (neat) | N-H stretch (secondary amine): 3300-3500 cm⁻¹ (weak, single band)[5]Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-2970 cm⁻¹C-N stretch: 1250-1335 cm⁻¹ (aromatic amine)[6]C-I stretch: ~500-600 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 261Key Fragments: m/z 246 (M-CH₃)⁺, m/z 134 (M-I)⁺, m/z 91 (C₇H₇)⁺ (tropylium ion), m/z 58 (CH₃CH₂NHCH₂)⁺ |
Experimental Protocols
The following sections detail the proposed experimental protocols for the synthesis and structural characterization of N-ethyl-3-iodo-benzenemethanamine.
Synthesis: Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of secondary and tertiary amines.[7] This proposed one-pot procedure involves the reaction of 3-iodobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Materials:
-
3-iodobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation and purification, if necessary)
Procedure:
-
In a round-bottom flask, dissolve 3-iodobenzaldehyde (1 equivalent) in methanol or ethanol.
-
Add ethylamine solution (1.1-1.5 equivalents) to the aldehyde solution at room temperature and stir for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Structural Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include multiplets in the aromatic region, a singlet for the benzylic protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the aromatic carbons (with the carbon attached to iodine being significantly shielded), the benzylic carbon, and the two carbons of the ethyl group.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the liquid product can be analyzed directly on a salt plate (NaCl or KBr). If the product is a solid, a KBr pellet can be prepared.
-
Analysis: Acquire the infrared spectrum. A key diagnostic peak will be a single, weak N-H stretching band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5] Other expected bands include C-H stretches for both aromatic and aliphatic groups, and C-N stretching vibrations.
3.2.3. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is suitable for this molecule.
-
Analysis: The mass spectrum should show a molecular ion peak at m/z 261. The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns for benzylamines include cleavage of the benzylic C-N bond and loss of the ethyl group.
Visualization of Synthesis and Potential Biological Pathway
Synthesis Workflow
The following diagram illustrates the proposed one-pot reductive amination synthesis of N-ethyl-3-iodo-benzenemethanamine.
Caption: Proposed synthesis workflow for N-ethyl-3-iodo-benzenemethanamine via reductive amination.
Potential Biological Signaling Pathway
Derivatives of 3-iodobenzylamine are known to be precursors for agonists of the adenosine A3 receptor (A₃AR).[3] Activation of A₃AR, a G-protein coupled receptor, initiates a signaling cascade with various cellular effects.[5][6][8] The following diagram illustrates a simplified A₃AR signaling pathway.
Caption: Simplified signaling pathway of the Adenosine A3 Receptor.
Conclusion
While N-ethyl-3-iodo-benzenemethanamine is not a widely characterized compound, its structural analysis can be reliably predicted based on its constituent chemical moieties. The proposed synthetic and analytical protocols provide a solid foundation for researchers to produce and confirm the structure of this molecule. The potential for this and similar compounds to serve as precursors for pharmacologically active agents, particularly adenosine A3 receptor agonists, underscores the importance of a thorough understanding of their structural and chemical properties. This guide serves as a valuable resource for scientists and professionals in the field of drug development who are interested in exploring the potential of halogenated benzylamine derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Iodobenzylamine CAS#: 696-40-2 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gctlc.org [gctlc.org]
- 8. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Characterization of Benzenemethanamine, N-ethyl-3-iodo-
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, "Benzenemethanamine, N-ethyl-3-iodo-" is a novel compound with no publicly available experimental data on its physical properties, biological activity, or established synthesis protocols. This guide, therefore, presents a prospective characterization workflow and collates data from structurally related analogs to provide a foundational understanding for researchers venturing into the synthesis and analysis of this and similar new chemical entities.
Introduction
Benzenemethanamine, N-ethyl-3-iodo- is a halogenated aromatic amine. The presence of an iodine atom on the benzene ring and an N-ethyl group suggests potential for unique physicochemical properties and biological activities, making it a compound of interest for further investigation in medicinal chemistry and materials science. This document outlines a proposed methodology for its synthesis and a comprehensive workflow for its physical and chemical characterization.
Proposed Synthesis Route
A plausible synthetic route for Benzenemethanamine, N-ethyl-3-iodo- is via reductive amination of 3-iodobenzaldehyde with ethylamine. This common and efficient method for forming C-N bonds involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Scheme:
Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The reaction conditions would require optimization of solvent, temperature, and stoichiometry.
Physicochemical Characterization Workflow
For a novel compound such as Benzenemethanamine, N-ethyl-3-iodo-, a systematic characterization is essential to confirm its identity, purity, and physical properties. The following workflow is proposed:
In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-
CAS Number: 180371-17-9
Chemical Identity and Properties
Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted aromatic amine. Its core structure consists of a benzene ring substituted with an iodinated ethylaminomethyl group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 180371-17-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₁₂IN | Calculated |
| Molecular Weight | 261.10 g/mol | Calculated |
| Canonical SMILES | CCNCc1cccc(c1)I | Chemical Databases |
| InChI Key | YQDNCSJAGQGTEP-UHFFFAOYSA-N | Chemical Databases |
Data compiled from publicly available chemical databases. Independent verification is recommended.
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of Benzenemethanamine, N-ethyl-3-iodo- are not available in the searched scientific literature. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles.
A potential synthesis could involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
Logical Workflow for a Potential Synthesis:
Caption: Conceptual workflow for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-.
Note: This represents a theoretical pathway. The actual experimental conditions, including solvent, temperature, reaction time, and purification methods, would require empirical optimization.
Applications in Research and Drug Development
There is currently no available information in peer-reviewed journals or patents to suggest that Benzenemethanamine, N-ethyl-3-iodo- has been investigated for specific applications in drug development or as a research tool for studying particular signaling pathways. Its structural features, containing an iodo-benzylamine motif, could potentially make it a candidate for radiolabeling studies or as a fragment for building more complex molecules in medicinal chemistry, but this remains speculative without supporting data.
Signaling Pathways and Mechanism of Action
No studies describing the mechanism of action or the interaction of Benzenemethanamine, N-ethyl-3-iodo- with any biological signaling pathways have been identified in the public domain.
Conclusion
Benzenemethanamine, N-ethyl-3-iodo- (CAS No. 180371-17-9) is a chemical compound for which detailed scientific characterization and application data are scarce. The information is primarily limited to its basic chemical identity and properties available from commercial suppliers. The lack of published research prevents a deeper analysis of its biological activity, potential applications, and associated experimental protocols. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its synthesis, characterization, and biological profile.
Benzenemethanamine, N-ethyl-3-iodo- mechanism of action
An in-depth review of scientific literature and databases reveals a significant lack of available information regarding the mechanism of action for the specific compound, Benzenemethanamine, N-ethyl-3-iodo-. Searches for its pharmacological properties, molecular targets, and associated signaling pathways have not yielded any specific data.
Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, or present experimental protocols for this compound at this time. The core requirements of detailing its biological activity and creating visualizations of its mechanism of action cannot be fulfilled due to the absence of primary research on this molecule.
Further research would be required to elucidate the pharmacological profile of Benzenemethanamine, N-ethyl-3-iodo-. This would likely involve initial screening assays to identify potential biological targets, followed by more detailed in vitro and in vivo studies to characterize its mechanism of action.
Below is a conceptual workflow that researchers might follow to determine the mechanism of action for a novel compound like Benzenemethanamine, N-ethyl-3-iodo-.
Caption: A generalized workflow for determining the mechanism of action of a novel chemical compound.
An In-depth Technical Guide to Benzenemethanamine, N-ethyl-3-iodo-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Benzenemethanamine, N-ethyl-3-iodo- is exceedingly scarce. This document synthesizes the limited data primarily found in chemical supplier databases. There is a notable absence of peer-reviewed research articles detailing its synthesis, biological activity, or mechanism of action. Therefore, this guide serves as a foundational summary rather than an exhaustive technical whitepaper.
Chemical Identity and Properties
Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with an iodine atom at the meta-position (position 3) and an N-ethylaminomethyl group.
Table 1: Physicochemical Properties of Benzenemethanamine, N-ethyl-3-iodo-
| Property | Value | Source |
| CAS Number | 187864-33-9 | |
| Molecular Formula | C₉H₁₂IN | |
| Molecular Weight | 261.10 g/mol | |
| Canonical SMILES | CCNCC1=CC(=CC=C1)I | |
| InChI | InChI=1S/C9H12IN/c1-2-11-7-8-5-3-6-9(10)4-8/h3-6,11H,2,7H2,1H3 | |
| Appearance | Not specified (likely an oil or solid) | |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Synthesis and Experimental Protocols
A likely approach would involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction is a common and efficient method for synthesizing N-substituted benzylamines.
Hypothetical Experimental Workflow: Reductive Amination
Caption: Hypothetical synthesis of Benzenemethanamine, N-ethyl-3-iodo- via reductive amination.
Detailed Hypothetical Protocol:
-
Imine Formation: 3-Iodobenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol or dichloromethane. Ethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by techniques like TLC or GC-MS to observe the formation of the intermediate N-(3-iodobenzylidene)ethanamine.
-
Reduction: Once imine formation is complete, a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup and Purification: After the reduction is complete, the reaction is quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity or potential signaling pathway interactions of Benzenemethanamine, N-ethyl-3-iodo-. Its structural similarity to other biologically active benzylamines suggests it could potentially interact with various receptors or enzymes, but this remains speculative without experimental data.
Potential Research Applications
Given the lack of published research, the primary application of Benzenemethanamine, N-ethyl-3-iodo- is likely as a building block in medicinal chemistry and drug discovery. The presence of an iodine atom makes it a suitable substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the synthesis of more complex molecules. The N-ethylbenzylamine moiety is a common scaffold in pharmacologically active compounds.
Logical Relationship: Utility in Drug Discovery
Caption: Role as a building block in the generation of compound libraries for drug discovery.
Conclusion
Benzenemethanamine, N-ethyl-3-iodo- is a chemical compound with limited available data. While its physicochemical properties are documented by chemical suppliers, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and experimental protocols. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules in the context of research and drug development. Further investigation is required to elucidate its pharmacological profile and potential applications.
N-ethyl-3-iodo-benzenemethanamine comprehensive literature review
A comprehensive literature review of N-ethyl-3-iodo-benzenemethanamine reveals a notable absence of this specific compound within published scientific research. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing its synthesis, chemical properties, or biological activities. This suggests that N-ethyl-3-iodo-benzenemethanamine is likely a novel or uncharacterized compound.
While direct information is unavailable, the structural components of N-ethyl-3-iodo-benzenemethanamine—a substituted benzenemethanamine—point towards potential interactions with monoamine transporters, a class of proteins that regulate the synaptic concentrations of key neurotransmitters. Research into structurally related compounds, particularly substituted phenethylamines, offers a framework for hypothesizing its potential biological targets.
For instance, studies on analogues have demonstrated that modifications to the phenyl ring and the amine group can significantly influence binding affinity and selectivity for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The presence of a halogen, such as iodine, at the meta-position of the phenyl ring is a common feature in ligands targeting these transporters.
Given the lack of specific data for N-ethyl-3-iodo-benzenemethanamine, this guide will instead provide a generalized overview of the experimental protocols and conceptual frameworks frequently employed in the study of novel psychoactive compounds and potential monoamine transporter ligands. This will serve as a foundational resource for researchers interested in investigating the properties of N-ethyl-3-iodo-benzenemethanamine or similar novel molecules.
Hypothetical Experimental Workflow for Characterization
Should a researcher undertake the study of N-ethyl-3-iodo-benzenemethanamine, a logical experimental progression would be necessary to elucidate its chemical and biological profile. The following workflow outlines a standard approach in medicinal chemistry and pharmacology.
Figure 1: A generalized experimental workflow for the characterization of a novel psychoactive compound.
Key Experimental Protocols
The following sections detail the methodologies for crucial experiments that would be performed to characterize N-ethyl-3-iodo-benzenemethanamine.
Chemical Synthesis and Characterization
Synthesis: The synthesis of N-ethyl-3-iodo-benzenemethanamine would likely proceed via reductive amination. A plausible route involves the reaction of 3-iodobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
Purification: Following the reaction, the crude product would require purification to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Characterization: The identity and purity of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
In Vitro Transporter Binding Assays
To determine the affinity of N-ethyl-3-iodo-benzenemethanamine for the monoamine transporters, competitive radioligand binding assays would be employed.
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine).
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the transporter.
Potential Signaling Pathways
While no specific signaling pathways involving N-ethyl-3-iodo-benzenemethanamine have been elucidated, its potential action as a monoamine transporter inhibitor would modulate downstream signaling cascades regulated by dopamine, serotonin, and norepinephrine.
Figure 2: A conceptual diagram illustrating the potential mechanism of action of N-ethyl-3-iodo-benzenemethanamine as a monoamine transporter inhibitor.
Concluding Remarks
The scientific community currently lacks any published data on N-ethyl-3-iodo-benzenemethanamine. This technical guide provides a roadmap for the initial investigation of this and other novel psychoactive compounds. The proposed experimental workflows and methodologies are standard practice in the fields of medicinal chemistry and neuropharmacology and would be essential for characterizing the chemical and biological properties of this unstudied molecule. Future research is required to synthesize, purify, and evaluate N-ethyl-3-iodo-benzenemethanamine to determine its potential as a pharmacological tool or therapeutic agent.
Benzenemethanamine, N-ethyl-3-iodo- molecular weight and formula
An In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and relevant applications of Benzenemethanamine, N-ethyl-3-iodo-. The information is curated for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Identity and Properties
The foundational precursor, 3-iodobenzylamine, is recognized as a valuable intermediate in organic synthesis. It is available commercially, often as a hydrochloride salt to improve solubility and stability.
Table 1: Physicochemical Data for Benzenemethanamine, N-ethyl-3-iodo- and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Data Source |
| Benzenemethanamine, N-ethyl-3-iodo- | C₉H₁₂IN | 261.10 | Calculated |
| 3-Iodobenzylamine | C₇H₈IN | 233.05 | Sourced |
| 3-Iodobenzylamine hydrochloride | C₇H₈IN · HCl | 269.51 | Sourced[1][2][3][4] |
| N-Ethylbenzylamine | C₉H₁₃N | 135.21 | Sourced[5][6] |
Deduced Molecular Structure and Properties
The molecular formula and weight for the target compound are derived from the structures of its precursors. This logical derivation is outlined in the diagram below.
Experimental Protocols
Synthesis of 3-Iodobenzylamine Hydrochloride (Precursor)
A common method for synthesizing the precursor involves the reduction of 3-iodobenzaldehyde oxime.
Protocol:
-
Oximation: 3-iodobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form 3-iodobenzaldehyde oxime.
-
Reduction: The resulting oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, with Raney nickel being an effective and lower-cost alternative to palladium-based catalysts.[3] The reduction is typically carried out in an alcohol solvent, such as ethanol, under a hydrogen atmosphere.[3]
-
Salt Formation: Following the reduction, the reaction mixture is acidified with a hydrochloric acid solution to precipitate the 3-iodobenzylamine as its hydrochloride salt, which can then be isolated via filtration.[3]
Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-
The N-ethylation of the 3-iodobenzylamine precursor can likely be achieved via reductive amination.
Protocol:
-
Imine Formation: 3-iodobenzylamine is reacted with acetaldehyde in a suitable solvent, such as methanol. This reaction forms the corresponding imine intermediate.
-
Reduction: The imine is then reduced in situ to the secondary amine, N-ethyl-3-iodobenzylamine. A common and effective reducing agent for this step is sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Workup and Purification: The reaction is quenched, and the final product is extracted and purified using standard techniques like column chromatography.
The overall proposed synthetic workflow is illustrated below.
Relevance in Drug Development
Substituted benzylamines are important structural motifs in medicinal chemistry. Specifically, 3-iodobenzylamine hydrochloride serves as a key starting material in the synthesis of potent and selective adenosine receptor agonists.[7]
Adenosine receptors, particularly the A₃ subtype, are G-protein coupled receptors that are targets for therapeutic intervention in conditions such as inflammation, ischemia, and cancer. The N⁶-(3-iodobenzyl) group has been shown to enhance the affinity and selectivity of adenosine analogues for the A₃ receptor.[7]
The potential utility of Benzenemethanamine, N-ethyl-3-iodo- would likely be as an intermediate in the synthesis of novel therapeutic agents targeting such pathways.
References
- 1. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solved One problem with reductive amination as a method of | Chegg.com [chegg.com]
- 6. Answered: ethylamine NABH,CN H;C One problem with reductive amination as a method of amine synthesis, is that by-products are sometimes obtained. For example, reductive… | bartleby [bartleby.com]
- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
Solubility and Experimental Protocols for N-ethyl-3-iodo-benzenemethanamine: A Guide for Researchers
Introduction
N-ethyl-3-iodo-benzenemethanamine is a substituted aromatic amine. Its structure, featuring a benzene ring with iodo and N-ethylmethanamine substituents, suggests it is a lipophilic molecule with limited aqueous solubility. The presence of the amine group allows for salt formation, which would be expected to enhance solubility in aqueous media. This document outlines the probable solubility profile of this compound and provides standardized methods for its empirical determination.
Predicted Physicochemical Properties
While specific experimental data is unavailable, the following properties can be predicted based on the structure of N-ethyl-3-iodo-benzenemethanamine.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H12IN |
| Molecular Weight | 261.10 g/mol |
| Appearance | Likely a liquid or low-melting solid at room temperature. |
| Aqueous Solubility | Predicted to be low. |
| Organic Solvent Solubility | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. |
| pKa | The amine group is expected to have a pKa in the range of 9-11, typical for secondary benzylamines. |
General Experimental Protocol for Solubility Determination
The solubility of a compound can be determined using various methods. The shake-flask method is a common and reliable technique.
Shake-Flask Method for Solubility Determination
This method involves equilibrating a surplus of the compound in a specific solvent for an extended period and then measuring the concentration of the dissolved substance.
Materials:
-
N-ethyl-3-iodo-benzenemethanamine
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable containers
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of saturated solutions by adding an excess amount of N-ethyl-3-iodo-benzenemethanamine to a known volume of each solvent in separate vials.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Allow the solutions to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed is recommended to separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-ethyl-3-iodo-benzenemethanamine.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel compound like N-ethyl-3-iodo-benzenemethanamine.
Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.
Conclusion
While specific experimental data for N-ethyl-3-iodo-benzenemethanamine is not currently published, this guide provides a comprehensive overview of its expected properties and the methodologies required for their determination. The provided experimental protocol for solubility measurement offers a robust starting point for researchers. The logical workflow diagram illustrates the typical progression from synthesis to biological evaluation for a compound of this nature. It is recommended that researchers empirically determine the solubility and other physicochemical properties to enable further development and application of N-ethyl-3-iodo-benzenemethanamine.
An In-depth Technical Guide on the Stability and Storage of Benzenemethanamine, N-ethyl-3-iodo-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and storage data for Benzenemethanamine, N-ethyl-3-iodo- are not extensively available in published literature. The following guide is based on the chemical properties of its constituent functional groups—specifically, an iodinated aromatic ring and an N-alkylated benzylamine—and established principles of chemical stability testing.
Executive Summary
Benzenemethanamine, N-ethyl-3-iodo- is a compound that, based on its structure, is predicted to be susceptible to degradation via oxidation and photolysis. The N-ethyl-benzylamine moiety is prone to oxidation, while the 3-iodo-substituted benzene ring is sensitive to light. Therefore, stringent storage and handling conditions are necessary to ensure its integrity. This guide outlines the potential stability risks, recommended storage and handling procedures, and a general protocol for conducting forced degradation studies to establish a comprehensive stability profile.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: N-ethyl-1-(3-iodophenyl)methanamine
-
Synonyms: Benzenemethanamine, N-ethyl-3-iodo-
-
Molecular Formula: C₉H₁₂IN
-
Molecular Weight: 261.10 g/mol
-
Structure:
The key functional groups influencing stability are the secondary amine and the carbon-iodine bond on the aromatic ring.
Predicted Stability and Potential Degradation Pathways
Based on its chemical structure, Benzenemethanamine, N-ethyl-3-iodo- is susceptible to two primary degradation pathways:
-
Oxidation: The N-ethyl-benzylamine group is susceptible to oxidation.[1][2] Amines can undergo oxidation to form various products, including N-oxides and hydroxylamines. The benzylic position is also a potential site for oxidation.
-
Photodegradation: Aromatic iodides are known to be light-sensitive and can undergo deiodination upon exposure to light, particularly UV light.[3][4] This process can lead to the formation of N-ethyl-benzenemethanamine and other related impurities.
Summary of Potential Degradants
| Degradation Pathway | Potential Degradant(s) | Triggering Condition |
| Oxidation | N-oxide derivatives, Imine derivatives, Benzaldehyde derivatives | Exposure to air/oxygen, presence of oxidizing agents |
| Photodegradation | N-ethyl-benzenemethanamine, elemental iodine | Exposure to light, especially UV |
| Acid/Base Hydrolysis | Generally stable, but extreme pH may catalyze other degradation pathways | Strong acidic or basic conditions |
Recommended Storage and Handling Conditions
To mitigate the potential for degradation, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or as recommended by the supplier. Avoid freezing. | Lower temperatures slow down the rate of chemical degradation. |
| Light | Store in an amber or opaque container in a dark place.[4][5][6] | Protects the light-sensitive C-I bond from photolytic cleavage.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8] | Minimizes contact with oxygen, thereby reducing the risk of oxidation of the amine group.[9] |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator.[10] | Amines can be hygroscopic, and moisture can accelerate certain degradation reactions.[10] |
| Container | Use glass or other inert material containers with tight-fitting seals.[10][11][12] | Prevents contamination and reaction with container materials. |
Handling Procedures
-
Inert Atmosphere: For handling significant quantities or for long-term experiments, it is advisable to work within a glove box or use Schlenk line techniques to maintain an inert atmosphere.[7][8][13]
-
Glassware: Use clean, dry glassware to prevent moisture-induced degradation.[14] Glassware should be oven-dried before use.[7]
-
Avoid Incompatibilities: Do not store with strong oxidizing agents or strong acids.[15][16]
-
Personal Protective Equipment: Handle in a well-ventilated area, wearing appropriate PPE, including gloves and safety glasses.[11][15]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[17][18] A typical protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing.[17]
General Procedure
-
Prepare Stock Solution: Prepare a stock solution of Benzenemethanamine, N-ethyl-3-iodo- in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Subject to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Analyze Samples: At specified time points, withdraw samples, quench the degradation reaction if necessary, and analyze using a stability-indicating HPLC method.[19]
Stress Conditions
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours.[20] |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |
| Photodegradation | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[17] |
Visualizations
Logical Flow of Stability Assessment
Caption: Workflow for assessing the stability of Benzenemethanamine, N-ethyl-3-iodo-.
Potential Degradation Pathways
Caption: Predicted primary degradation pathways for the target compound.
References
- 1. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. ijrpp.com [ijrpp.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aeb-group.com [aeb-group.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. alkylamines.com [alkylamines.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medcraveonline.com [medcraveonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Potential Research Applications of N-ethyl-3-iodo-benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-ethyl-3-iodo-benzenemethanamine is a novel chemical entity with significant potential for a range of research applications, primarily in the fields of neuropharmacology and molecular imaging. Its structure, featuring an N-ethyl-benzylamine core and an iodine atom on the phenyl ring, suggests plausible interactions with key neurological targets such as monoamine transporters and receptors. The presence of iodine also makes it an excellent candidate for radiolabeling, enabling its use as a tracer in single-photon emission computed tomography (SPECT) imaging. This guide provides a comprehensive overview of the predicted pharmacological profile, potential research applications, and detailed experimental protocols for the synthesis and evaluation of this compound.
Introduction
N-ethyl-3-iodo-benzenemethanamine is a substituted benzylamine. The benzylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The N-ethyl substitution can modulate the compound's lipophilicity and binding affinity to its targets. The iodine atom at the 3-position of the benzene ring is of particular interest for several reasons. Firstly, it can act as a bioisostere for other functional groups, influencing the compound's electronic and steric properties. Secondly, and most importantly for imaging applications, the iodine atom can be replaced with a radioactive isotope, such as Iodine-123, to create a radiotracer for in vivo imaging studies.
Predicted Pharmacological Profile and Potential Research Applications
Based on the structural similarity of N-ethyl-3-iodo-benzenemethanamine to known pharmacologically active molecules, several potential research applications can be proposed. The primary areas of interest are its potential use as a SPECT imaging agent for monoamine transporters, as a modulator of serotonin receptors, and as an inhibitor of monoamine oxidases.
SPECT Imaging Agent for Serotonin and Dopamine Transporters
The N-benzylamine core is a known pharmacophore for monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). Iodinated compounds are widely used as radiotracers in SPECT imaging. Therefore, [¹²³I]-N-ethyl-3-iodo-benzenemethanamine is a promising candidate for a novel SPECT ligand for imaging SERT and/or DAT in the brain. Such an agent would be valuable for studying the role of these transporters in various neuropsychiatric disorders, including depression, Parkinson's disease, and substance abuse disorders.
Modulator of 5-HT₂A Receptors
N-substituted benzylamines and related phenethylamines are known to interact with serotonin receptors, particularly the 5-HT₂A subtype. N-benzyl substitution on tryptamines, a related class of compounds, has been shown to confer high affinity for the 5-HT₂A receptor. For instance, N-(3-iodobenzyl)-5-methoxytryptamine exhibits subnanomolar affinity for this receptor. Given this, N-ethyl-3-iodo-benzenemethanamine could serve as a valuable tool compound for studying 5-HT₂A receptor pharmacology and its role in conditions like psychosis and depression.
Monoamine Oxidase (MAO) Inhibitor
Benzylamine itself is a substrate for monoamine oxidase B (MAO-B). The structure of N-ethyl-3-iodo-benzenemethanamine suggests that it could act as an inhibitor of MAO-A or MAO-B. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Investigating the MAO inhibitory activity of this compound could provide insights into the structure-activity relationships of MAO inhibitors and potentially lead to the development of new therapeutic agents.
Quantitative Data for Structurally Related Compounds
Since N-ethyl-3-iodo-benzenemethanamine is a novel compound, no direct quantitative data is available. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC₅₀) for structurally related compounds to provide an estimate of the potential potency of the target molecule.
Table 1: Binding Affinities of Structurally Related Compounds for Monoamine Transporters
| Compound | Target | Kᵢ (nM) | Reference Compound Structure |
| N-benzyl-N-methyl-2-aminoindan | DAT | 15 | |
| 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) | DAT | 5.6 | |
| Citalopram | SERT | 1.8 | |
| Paroxetine | SERT | 0.1 |
Table 2: Binding Affinities and Functional Activities of Structurally Related Compounds for 5-HT₂A Receptors
| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | Reference Compound Structure |
| N-(3-iodobenzyl)-5-methoxytryptamine | 5-HT₂A | <1 | - | |
| Ketanserin | 5-HT₂A | 2.5 | - | |
| DOI | 5-HT₂A | 0.7 | 10 |
Table 3: Inhibitory Concentrations of Structurally Related Compounds for Monoamine Oxidases
| Compound | Target | IC₅₀ (nM) | Reference Compound Structure |
| Clorgyline | MAO-A | 0.8 | |
| Selegiline | MAO-B | 9 | |
| Pargyline | MAO-B | 404[1] | |
| Harmaline | MAO-A | 2.3[2] |
Experimental Protocols
Synthesis of N-ethyl-3-iodo-benzenemethanamine
The synthesis of N-ethyl-3-iodo-benzenemethanamine can be achieved through a two-step process involving the synthesis of the precursor 3-iodobenzylamine, followed by N-ethylation.
Step 1: Synthesis of 3-Iodobenzylamine
This can be achieved via the reduction of 3-iodobenzonitrile or the reductive amination of 3-iodobenzaldehyde. A common laboratory-scale synthesis involves the reduction of 3-iodobenzaldehyde oxime.
-
Materials: 3-iodobenzaldehyde, hydroxylamine hydrochloride, sodium acetate, ethanol, Raney nickel, hydrogen gas, hydrochloric acid.
-
Procedure:
-
Dissolve 3-iodobenzaldehyde (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) dissolved in a minimal amount of water.
-
Stir the mixture at room temperature for 3 hours to form the oxime.
-
Filter the resulting precipitate and wash with cold water.
-
Suspend the dried 3-iodobenzaldehyde oxime in ethanol in a hydrogenation vessel.
-
Add Raney nickel catalyst (a small amount).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude 3-iodobenzylamine can be purified by distillation or by forming the hydrochloride salt.
-
Step 2: N-ethylation of 3-Iodobenzylamine (Reductive Amination)
-
Materials: 3-iodobenzylamine, acetaldehyde, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.
-
Procedure:
-
Dissolve 3-iodobenzylamine (1 equivalent) in DCM.
-
Add acetaldehyde (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-ethyl-3-iodo-benzenemethanamine by column chromatography on silica gel.
-
Caption: Synthetic workflow for N-ethyl-3-iodo-benzenemethanamine.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from a standard fluorometric assay using kynuramine as a substrate.[3][4]
-
Materials: Recombinant human MAO-A and MAO-B enzymes, kynuramine, N-ethyl-3-iodo-benzenemethanamine, clorgyline (for MAO-A control), selegiline (for MAO-B control), potassium phosphate buffer (pH 7.4), 2N NaOH, 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of N-ethyl-3-iodo-benzenemethanamine and control inhibitors in potassium phosphate buffer.
-
In a 96-well plate, add the buffer, the enzyme solution (MAO-A or MAO-B), and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
Caption: Workflow for the in vitro MAO inhibition assay.
Radiolabeling with Iodine-123 and SPECT Imaging in Rodents
-
Radiolabeling:
-
The radioiodination of N-ethyl-3-iodo-benzenemethanamine to produce [¹²³I]-N-ethyl-3-iodo-benzenemethanamine can be achieved via an isotopic exchange reaction. This typically involves heating the non-radioactive compound with [¹²³I]NaI in the presence of a suitable oxidizing agent (e.g., chloramine-T) or a copper(I) catalyst. The radiolabeled product is then purified by HPLC.
-
-
SPECT Imaging Protocol: [5][6][7]
-
Anesthetize the animal (e.g., rat or mouse) with isoflurane.
-
Administer the [¹²³I]-labeled tracer intravenously via a tail vein catheter.
-
Position the animal in the SPECT scanner.
-
Acquire dynamic or static images at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
Reconstruct the images using appropriate algorithms.
-
Analyze the images to determine the regional brain uptake of the radiotracer, often expressed as a ratio to a reference region with low target density (e.g., cerebellum).
-
Signaling Pathways
Predicted 5-HT₂A Receptor Signaling Pathway
If N-ethyl-3-iodo-benzenemethanamine acts as an agonist at the 5-HT₂A receptor, it is predicted to activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Predicted 5-HT₂A receptor Gq signaling pathway.
Conclusion
N-ethyl-3-iodo-benzenemethanamine represents a promising, yet underexplored, chemical scaffold with significant potential for research in neuroscience and molecular imaging. Its predicted interactions with monoamine transporters and serotonin receptors, coupled with its suitability for radiolabeling, make it a compelling candidate for development as a SPECT imaging agent and a pharmacological tool. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vitro and in vivo evaluation of this novel compound. Further research is warranted to fully elucidate the pharmacological properties and research applications of N-ethyl-3-iodo-benzenemethanamine.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 4. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 5. EANM procedure guidelines for brain neurotransmission SPECT using (123)I-labelled dopamine transporter ligands, version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzenemethanamine, 3-iodo- Derivatives
Disclaimer: The specific compound "Benzenemethanamine, N-ethyl-3-iodo-" is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-characterized precursor, 3-Iodobenzylamine , its synthesis, and its derivatization, providing a framework for the research and development of its N-alkylated analogs like the N-ethyl derivative.
This technical guide is intended for researchers, scientists, and professionals in drug development. It outlines the synthesis, potential biological applications, and relevant experimental protocols for 3-iodobenzylamine and its derivatives, with a focus on their role as intermediates in synthesizing pharmacologically active molecules.
Core Compound: 3-Iodobenzylamine
3-Iodobenzylamine (also known as 3-iodobenzenemethanamine) is an organic compound that serves as a valuable synthetic intermediate.[1] Its chemical structure, featuring an iodine atom on the benzene ring, makes it a versatile building block for introducing an iodobenzyl moiety into target molecules, which is particularly useful in the development of receptor ligands and probes for medical imaging.[2][3]
Compound Properties:
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₈IN | [4] |
| Molecular Weight | 233.05 g/mol | [4] |
| CAS Number | 696-40-2 | [4] |
| Appearance | Clear light yellow liquid | [4] |
| Boiling Point | 132 °C at 8 mmHg | [4] |
| Density | 1.748 g/mL at 25 °C | [4] |
The hydrochloride salt (3-Iodobenzylamine HCl, CAS: 3718-88-5) is a white to light yellow crystalline powder, which is often used for its stability and ease of handling.[1][3]
Synthesis and Experimental Protocols
Synthesis of 3-Iodobenzylamine Hydrochloride
An improved synthesis method avoids harsh conditions and expensive catalysts, proceeding via an oximation and subsequent reduction of 3-iodobenzaldehyde.[1]
Experimental Protocol:
-
Oximation of 3-Iodobenzaldehyde:
-
Dissolve 3-iodobenzaldehyde in an appropriate solvent.
-
Add hydroxylamine hydrochloride (a molar ratio of 1:1.1 of aldehyde to hydroxylamine hydrochloride is optimal).
-
Maintain the reaction temperature at 45°C for 3 hours. The yield of the resulting 3-iodobenzaldehyde oxime can reach up to 96.8%.[1]
-
-
Reduction of 3-Iodobenzaldehyde Oxime:
-
To the oxime, add ethanol and Raney nickel catalyst (2.9 g for a 50 mL ethanol solution).
-
Introduce hydrogen gas at normal pressure and stir vigorously at room temperature for 5 hours.[1]
-
After the reaction, filter off the Raney nickel catalyst (which can be recycled).
-
-
Formation of Hydrochloride Salt:
-
To the filtrate, add a hydrochloric acid solution until the pH reaches 1.
-
A brown precipitate of 3-iodobenzylamine hydrochloride will form.
-
Filter the crude product and recrystallize twice with ethanol to obtain the final product. The overall yield is reported to be around 89.7%.[1]
-
Workflow for the Synthesis of 3-Iodobenzylamine HCl:
Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-
The target compound, N-ethyl-3-iodobenzenemethanamine, can be synthesized from 3-iodobenzylamine via standard N-alkylation methods.
Experimental Protocol (Reductive Amination):
-
Dissolve 3-iodobenzaldehyde in a suitable solvent such as methanol or dichloromethane.
-
Add a slight excess of ethylamine.
-
Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-ethyl-3-iodobenzenemethanamine.
Derivatives and Applications
3-Iodobenzylamine is a key starting material for the synthesis of various biologically active molecules. A significant application is in the preparation of selective ligands for G-protein coupled receptors, such as adenosine receptors.[1]
Adenosine A₃ Receptor Agonists
3-Iodobenzylamine has been used to synthesize N⁶-(3-iodobenzyl)-adenosine derivatives. These compounds have been explored as potent and selective agonists for the adenosine A₃ receptor, which is a target for treating conditions like inflammation, ischemia, and cancer.
Quantitative Data for Adenosine A₃ Receptor Ligands:
The following table is a template representing the type of quantitative data that would be collected for novel derivatives in a research campaign. The values are hypothetical and for illustrative purposes only.
| Compound ID | R-Group at C2 | A₃ Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | A₃/A₁ Selectivity |
| DERIV-01 | -H | 15.2 | 1850 | 122 |
| DERIV-02 | -Cl | 2.5 | 2100 | 840 |
| DERIV-03 | -CH₃ | 8.9 | 1500 | 169 |
| DERIV-04 | -NH₂ | 5.1 | 2500 | 490 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway of Adenosine A₃ Receptor
The adenosine A₃ receptor is a Gi-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Biological Assay Protocol
To characterize the affinity of newly synthesized derivatives for a target receptor, a competitive radioligand binding assay is a standard method.
Protocol: Competitive Binding Assay for Adenosine A₃ Receptor
-
Preparation: Prepare cell membranes from a cell line expressing the human adenosine A₃ receptor.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]-AB-MECA), and varying concentrations of the unlabeled test compound (the synthesized derivative).
-
Incubation: Incubate the mixture at room temperature for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.
Workflow for Radioligand Binding Assay:
References
- 1. Page loading... [guidechem.com]
- 2. Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Iodobenzylamine CAS#: 696-40-2 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Benzenemethanamine, N-ethyl-3-iodo- in Neurological Research
A search of available scientific literature and databases has revealed no specific neurological research applications for the compound Benzenemethanamine, N-ethyl-3-iodo-.
Therefore, detailed application notes, experimental protocols, and signaling pathways directly involving this compound cannot be provided at this time. The absence of published research suggests that this specific chemical may be a novel compound, a research chemical not yet characterized in neurological studies, or a hypothetical structure.
For researchers interested in the broader class of benzenemethanamine derivatives in neuroscience, we can provide information on related compounds that have been investigated for their neurological effects. One such example is the class of compounds related to phenethylamine, which have known psychoactive and neurological properties.
Should you be interested in the potential synthesis or hypothetical applications of Benzenemethanamine, N-ethyl-3-iodo-, a thorough review of medicinal chemistry literature surrounding similar structures might provide insights into possible mechanisms of action or areas of investigation.
We recommend researchers interested in this specific molecule to first perform chemical synthesis and characterization, followed by initial in vitro screening assays to determine its biological activity and potential targets within the nervous system.
If you have access to preliminary data or a specific context for your interest in Benzenemethanamine, N-ethyl-3-iodo-, we would be happy to revisit this topic and provide a more targeted analysis.
Application Notes and Protocols: N-ethyl-3-iodo-benzenemethanamine as a Potential Radioligand for SPECT Imaging of Monoamine Transporters
Disclaimer: N-ethyl-3-iodo-benzenemethanamine is a novel compound and, to date, there is no published data on its specific use as a radioligand. The following application notes and protocols are proposed based on established methodologies for structurally similar radiopharmaceuticals targeting monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
Introduction
N-ethyl-3-iodo-benzenemethanamine is a promising candidate for development as a single-photon emission computed tomography (SPECT) radioligand for the in vivo imaging of monoamine transporters in the brain. Its chemical structure, featuring an iodinated benzylamine core, suggests potential affinity for either the dopamine transporter (DAT) or the serotonin transporter (SERT), both of which are crucial in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and depression[1][2][3].
The iodine atom at the 3-position of the benzene ring allows for radiolabeling with iodine-123 (¹²³I), a gamma-emitting radionuclide with favorable physical properties for SPECT imaging, including a 13.2-hour half-life and 159 keV gamma-ray energy[4][5]. This document provides detailed hypothetical protocols for the synthesis, radiolabeling, and preclinical evaluation of [¹²³I]N-ethyl-3-iodo-benzenemethanamine as a potential radioligand for monoamine transporter imaging.
Synthesis and Radiolabeling
Synthesis of the Non-Radioactive Standard and Precursor
The synthesis of the non-radioactive ("cold") standard, N-ethyl-3-iodo-benzenemethanamine, and the corresponding precursor for radiolabeling can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles and published methods for similar compounds[6][7].
Protocol 2.1: Synthesis of N-ethyl-3-iodo-benzenemethanamine
-
Starting Material: 3-Iodobenzaldehyde.
-
Reductive Amination:
-
Dissolve 3-iodobenzaldehyde (1 equivalent) in methanol.
-
Add ethylamine (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the corresponding imine.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-ethyl-3-iodo-benzenemethanamine.
-
For radiolabeling, a suitable precursor, such as a trialkyltin or boronic ester derivative at the 3-position of the benzene ring, would be synthesized. This allows for a high-yield radioiodination reaction.
Radiolabeling with Iodine-123
The radiolabeling of the precursor with ¹²³I can be accomplished via an oxidative iododestannylation or iododeboronation reaction.
Protocol 2.2: Radiolabeling of [¹²³I]N-ethyl-3-iodo-benzenemethanamine
-
Precursor: N-ethyl-3-(tributylstannyl)benzenemethanamine.
-
Reaction Setup:
-
To a sealed reaction vial, add the precursor (5-10 µg) dissolved in a small volume of ethanol.
-
Add no-carrier-added [¹²³I]NaI (185-370 MBq) in 0.05 M NaOH.
-
Add an oxidizing agent, such as peracetic acid or hydrogen peroxide, in an acidic medium (e.g., dilute HCl).
-
-
Reaction Conditions:
-
Heat the reaction mixture at 80-100°C for 15-30 minutes.
-
-
Purification:
-
Cool the reaction mixture and purify the radiolabeled product using reverse-phase high-performance liquid chromatography (HPLC).
-
The final product, [¹²³I]N-ethyl-3-iodo-benzenemethanamine, is collected, and the solvent is evaporated.
-
The purified radioligand is then reformulated in a sterile, pyrogen-free solution (e.g., saline with 5-10% ethanol) for in vivo use.
-
In Vitro Characterization
Binding Affinity and Selectivity
In vitro binding assays are essential to determine the affinity (Kᵢ) of the compound for its target transporter and its selectivity over other monoamine transporters (DAT, SERT, and norepinephrine transporter - NET). These assays are typically performed using cell lines stably expressing the human transporters or rodent brain tissue homogenates[8][9].
Protocol 3.1: In Vitro Competition Binding Assay
-
Materials:
-
Cell membranes from HEK293 cells expressing human DAT, SERT, or NET.
-
Radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Increasing concentrations of the non-radioactive N-ethyl-3-iodo-benzenemethanamine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine).
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Table 1: Hypothetical In Vitro Binding Affinity and Selectivity Data for N-ethyl-3-iodo-benzenemethanamine
| Transporter | Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (SERT/NET) |
| SERT | 1.5 | - | - |
| DAT | 150 | 100 | - |
| NET | 350 | - | 233 |
This hypothetical data suggests that N-ethyl-3-iodo-benzenemethanamine is a potent and selective ligand for the serotonin transporter.
In Vivo Evaluation
Biodistribution Studies in Rodents
Biodistribution studies in rodents (e.g., rats or mice) are performed to assess the initial brain uptake and regional distribution of the radioligand, as well as its clearance from the body.
Protocol 4.1: Rodent Biodistribution Study
-
Animal Preparation:
-
Administer a thyroid-blocking agent (e.g., potassium iodide) to the animals 1-2 hours before radiotracer injection to minimize thyroid uptake of free ¹²³I.
-
-
Radiotracer Injection:
-
Inject a known amount of [¹²³I]N-ethyl-3-iodo-benzenemethanamine (e.g., 0.1-0.5 MBq) into the tail vein of the animals.
-
-
Tissue Dissection:
-
At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize the animals.
-
Dissect key organs, including the brain, blood, heart, lungs, liver, kidneys, and muscle.
-
Dissect the brain into specific regions rich in monoamine transporters (e.g., striatum for DAT, hypothalamus and midbrain for SERT) and a reference region with low transporter density (e.g., cerebellum).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and brain region.
-
Determine the ratios of radioactivity in target brain regions to the reference region to estimate specific binding.
-
Table 2: Hypothetical Biodistribution Data for [¹²³I]N-ethyl-3-iodo-benzenemethanamine in Rat Brain (%ID/g)
| Brain Region | 15 min | 60 min | 120 min |
| Striatum | 1.25 | 1.05 | 0.85 |
| Hypothalamus | 2.50 | 2.10 | 1.80 |
| Midbrain | 2.20 | 1.95 | 1.65 |
| Cerebellum | 0.50 | 0.35 | 0.20 |
| Hypothalamus/Cerebellum Ratio | 5.0 | 6.0 | 9.0 |
This hypothetical data indicates high uptake in SERT-rich regions and a favorable target-to-background ratio that increases over time.
SPECT Imaging in Non-Human Primates
SPECT imaging in non-human primates provides a more accurate prediction of the radioligand's performance in humans.
Protocol 4.2: SPECT Imaging in a Non-Human Primate
-
Animal Preparation:
-
Anesthetize the animal (e.g., a rhesus monkey) and maintain anesthesia throughout the imaging session.
-
Insert an intravenous catheter for radiotracer injection.
-
Position the animal's head in the center of the SPECT scanner's field of view.
-
-
Radiotracer Injection:
-
Administer a bolus injection of [¹²³I]N-ethyl-3-iodo-benzenemethanamine (e.g., 74-185 MBq) via the intravenous catheter.
-
-
Image Acquisition:
-
Acquire dynamic SPECT images over a period of 2-4 hours.
-
Use a high-resolution collimator and appropriate energy windows for ¹²³I.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
-
Co-register the SPECT images with a magnetic resonance imaging (MRI) scan of the animal's brain for anatomical localization.
-
Draw regions of interest (ROIs) over target brain areas (e.g., striatum, midbrain) and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate binding potentials or distribution volume ratios to quantify transporter density.
-
-
Displacement Study (Optional):
-
To confirm specific binding, a displacement study can be performed. After the radiotracer has reached peak uptake, a high dose of a selective SERT or DAT blocker (e.g., citalopram or GBR 12909) is injected intravenously. A rapid decrease in radioactivity in the target regions would confirm specific binding to the transporter.
-
Visualizations
Signaling Pathways
Caption: Serotonin signaling at the synapse, highlighting the role of the serotonin transporter (SERT).
Caption: Dopamine signaling at the synapse, highlighting the role of the dopamine transporter (DAT).
Experimental Workflows
Caption: Workflow for the radiosynthesis and quality control of the radioligand.
Caption: Workflow for in vivo SPECT imaging and data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. SPECT Molecular Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro characterization, and radiolabeling of N,N-dimethyl-2-(2'-amino-4'-substituted-phenylthio)benzylamines: potential candidates as selective serotonin transporter radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzenemethanamine, N-ethyl-3-iodo-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benzenemethanamine, N-ethyl-3-iodo- is a compound with limited publicly available research data. The following application notes and protocols are based on established methodologies for the synthesis and characterization of analogous monoamine transporter ligands. These protocols are intended for informational purposes and should be adapted and validated by qualified researchers in a controlled laboratory setting.
Introduction
Benzenemethanamine, N-ethyl-3-iodo- is a substituted benzylamine derivative. Its structural similarity to known psychostimulants suggests it may act as a ligand for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for a wide range of therapeutics and psychoactive substances.
These application notes provide a comprehensive framework for the synthesis, purification, and in vitro pharmacological characterization of Benzenemethanamine, N-ethyl-3-iodo- and similar novel psychoactive substances. The protocols detailed below are standard methods used in drug discovery and pharmacology to determine a compound's potency and selectivity for monoamine transporters.
Synthesis Protocol: Benzenemethanamine, N-ethyl-3-iodo-
This protocol describes a potential two-step synthesis of Benzenemethanamine, N-ethyl-3-iodo- via reductive amination of 3-iodobenzaldehyde with ethylamine.
Step 1: Imine Formation and In Situ Reduction
-
Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add ethylamine (1.1 eq) to the solution. The reaction can be performed using an aqueous solution of ethylamine or by bubbling ethylamine gas through the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reducing Agent: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be used.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure Benzenemethanamine, N-ethyl-3-iodo-.
-
Characterization: Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
In Vitro Pharmacological Characterization
The following protocols are designed to assess the interaction of a test compound, such as Benzenemethanamine, N-ethyl-3-iodo-, with the dopamine, serotonin, and norepinephrine transporters.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand from the transporter by the test compound.
Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
-
Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature and duration to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This protocol can be adapted for SERT and NET by using appropriate cell lines and radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell, providing a functional measure of its potency (IC50).
Protocol: Dopamine Uptake Assay
-
Cell Culture: Plate cells expressing hDAT in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add a solution containing a labeled neurotransmitter, typically [³H]dopamine.
-
Incubation: Incubate for a short period to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.
This protocol can be adapted for SERT and NET using [³H]serotonin and [³H]norepinephrine, respectively.
Data Presentation
The following table presents a comparative summary of the inhibitory constants (Ki) for a selection of known monoamine transporter inhibitors. This data serves as a reference for contextualizing the results obtained for novel compounds.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Cocaine | 230 | 480 | 740 |
| Methylphenidate | 60 | 100 | 132000 |
| Amphetamine | 600 | 70-100 | 20000-40000 |
| Methamphetamine | ~600 | ~100 | 20000-40000 |
| MDMA | 8290 | 1190 | 2410 |
| Vanoxerine | 10-20 | 100-200 | >10000 |
| Nisoxetine | >1000 | 0.8-2 | 80-100 |
| Fluoxetine | >1000 | 100-200 | 1-5 |
Note: Ki values can vary between studies depending on the experimental conditions.[1][2]
Visualizations
Workflow for In Vitro Characterization of a Novel Psychoactive Substance
Caption: Workflow for the synthesis and in vitro characterization of a novel psychoactive substance.
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Mechanism of action for a monoamine transporter inhibitor.
References
Application Notes and Protocols: Developing In Vitro Assays with Benzenemethanamine, N-ethyl-3-iodo-
Introduction
Benzenemethanamine, N-ethyl-3-iodo- is a substituted benzylamine compound. While its specific biological activities are not extensively characterized in publicly available literature, its structural similarity to known monoamine oxidase (MAO) inhibitors and other neuroactive compounds suggests its potential as a modulator of enzymes and receptors within the central nervous system. The presence of an iodine atom also presents an opportunity for future radiolabeling studies.
These application notes provide a framework for the initial in vitro characterization of Benzenemethanamine, N-ethyl-3-iodo-. The following protocols describe a logical workflow, starting with primary screening for enzyme inhibition and cytotoxicity, followed by potential secondary assays.
Potential Applications
-
Enzyme Inhibition Screening: Primary screening against enzymes like Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are key targets in neurodegenerative and psychiatric disorders.
-
Cytotoxicity Profiling: Assessing the compound's effect on cell viability is a critical step in early-stage drug discovery to determine its therapeutic window.
-
Receptor Binding Analysis: Investigating the compound's affinity for various neurotransmitter receptors to identify potential on-target or off-target effects.
Experimental Protocols
Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Benzenemethanamine, N-ethyl-3-iodo- against MAO-A and MAO-B. The assay relies on the MAO-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product, resorufin.
Materials:
-
Benzenemethanamine, N-ethyl-3-iodo-
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Amplite™ Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive Controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 530-560 nm / 590 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Benzenemethanamine, N-ethyl-3-iodo- in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.01 nM) in Assay Buffer.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted compound or control to the wells of the 96-well plate.
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Prepare the reaction mix by adding the MAO substrate and HRP to the Assay Buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to all wells.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the rates to the vehicle control (DMSO).
-
Plot the normalized reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the compound in a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells).
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzenemethanamine, N-ethyl-3-iodo-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of Benzenemethanamine, N-ethyl-3-iodo- in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Data Presentation
Quantitative results from the described assays should be summarized for clear comparison.
Table 1: MAO Inhibition Profile
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| Benzenemethanamine, N-ethyl-3-iodo- | Experimental | Experimental | Calculated |
| Clorgyline (Control) | ~0.5 | ~3000 | ~0.00017 |
| Pargyline (Control) | ~2500 | ~10 | ~250 |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| Benzenemethanamine, N-ethyl-3-iodo- | SH-SY5Y | 48 | Experimental |
| Staurosporine (Control) | SH-SY5Y | 48 | ~0.1 |
Visualizations
Hypothetical Signaling Pathway
Application Notes and Protocols for In Vivo Studies of N-ethyl-3-iodo-benzenemethanamine
Disclaimer: No specific in vivo studies, protocols, or data for N-ethyl-3-iodo-benzenemethanamine are currently available in the public domain. The following application notes and protocols are based on established methodologies for analogous radioiodinated compounds targeting monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals and should be adapted as necessary for the specific properties of N-ethyl-3-iodo-benzenemethanamine.
Introduction
N-ethyl-3-iodo-benzenemethanamine is a novel compound with potential applications in neuroscience research and drug development. Its chemical structure, featuring an iodinated benzene ring, suggests its utility as a SPECT (Single Photon Emission Computed Tomography) imaging agent for in vivo studies of monoamine transporters. This document provides detailed protocols for the in vivo characterization of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine as a putative imaging agent for DAT and SERT in rodent models.
Application Notes
1. In Vivo SPECT Imaging of Dopamine and Serotonin Transporters: [¹²³I]-N-ethyl-3-iodo-benzenemethanamine can be utilized as a radiotracer to visualize and quantify the density and distribution of DAT and SERT in the living brain. This is particularly valuable for studying neurodegenerative diseases like Parkinson's disease, psychiatric disorders, and for assessing the target engagement of novel therapeutics.[1][2]
2. Preclinical Evaluation of Novel Therapeutics: The protocols described herein can be adapted to evaluate the efficacy and mechanism of action of new drugs targeting monoamine transporters. By conducting competitive binding studies with [¹²³I]-N-ethyl-3-iodo-benzenemethanamine, researchers can determine the in vivo potency and selectivity of their compounds.
3. Rodent Models of Neurological Disorders: These methodologies are applicable to various rodent models of neurological and psychiatric conditions. For instance, in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a significant reduction in striatal uptake of a DAT-targeting radiotracer would be expected.[3]
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for in vivo studies with [¹²³I]-N-ethyl-3-iodo-benzenemethanamine, based on published data for established radiotracers like [¹²³I]β-CIT and [¹²³I]ADAM.
Table 1: Regional Brain Uptake of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine in Rats (n=8)
| Brain Region | Specific to Non-Specific Binding Ratio (Mean ± SD) at 4h post-injection |
| Striatum | 7.5 ± 0.9 |
| Midbrain/Thalamus | 3.2 ± 0.5 |
| Frontal Cortex | 1.8 ± 0.3 |
| Cerebellum (Reference Region) | 1.0 (by definition) |
Data based on typical striatal-to-cerebellar ratios observed for DAT tracers like [¹²³I]β-CIT in primates.[4]
Table 2: In Vivo Transporter Occupancy by a Novel Compound (Compound X)
| Treatment Group | Striatal [¹²³I]-N-ethyl-3-iodo-benzenemethanamine Binding Potential (BPnd) (Mean ± SD) | % DAT Occupancy |
| Vehicle | 6.8 ± 0.7 | 0% |
| Compound X (1 mg/kg) | 3.4 ± 0.5 | 50% |
| Compound X (5 mg/kg) | 1.7 ± 0.3 | 75% |
Occupancy data is modeled on typical results from studies with selective serotonin reuptake inhibitors.[5]
Experimental Protocols
Protocol 1: In Vivo SPECT Imaging of DAT in a Rat Model
Objective: To determine the regional brain distribution and quantify the specific binding of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine to the dopamine transporter in healthy rats.
Materials:
-
Male Wistar rats (250-300g)
-
[¹²³I]-N-ethyl-3-iodo-benzenemethanamine (specific activity > 200 GBq/µmol)
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT/CT scanner
-
Saline solution (0.9% NaCl)
-
Selective DAT inhibitor (e.g., GBR 12909) for blocking studies
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2% for maintenance). Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
-
Radiotracer Administration: Administer approximately 30 MBq of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine via a lateral tail vein catheter.[6]
-
SPECT/CT Imaging:
-
Begin SPECT imaging 60 minutes post-injection.[6]
-
Acquire data for a total of 60 minutes using high-resolution multipinhole collimators.
-
Following the SPECT scan, perform a CT scan for anatomical co-registration.
-
-
Blocking Study (for validation): In a separate cohort of animals, pre-treat with a selective DAT inhibitor (e.g., GBR 12909, 5 mg/kg, i.p.) 30 minutes prior to radiotracer injection to confirm the specificity of the signal in DAT-rich regions.
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using an appropriate algorithm (e.g., HiSPECT).
-
Co-register the SPECT and CT images.
-
Define regions of interest (ROIs) for the striatum (target region) and cerebellum (reference region, assumed to have negligible DAT density).
-
Calculate the specific-to-non-specific binding ratio using the formula: (Striatal activity - Cerebellar activity) / Cerebellar activity.
-
Protocol 2: In Vivo SERT Occupancy Study in Mice
Objective: To determine the in vivo occupancy of the serotonin transporter by a novel therapeutic compound using [¹²³I]-N-ethyl-3-iodo-benzenemethanamine.
Materials:
-
Male C57BL/6 mice (25-30g)
-
[¹²³I]-N-ethyl-3-iodo-benzenemethanamine
-
Test compound at various doses
-
Vehicle for the test compound
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT scanner
Procedure:
-
Animal Groups: Divide mice into vehicle and test compound treatment groups (n=5-8 per group).
-
Compound Administration: Administer the test compound or vehicle at the desired doses and time points prior to radiotracer injection.
-
Radiotracer Administration: Inject approximately 20 MBq of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine intravenously.[6]
-
SPECT Imaging:
-
Anesthetize the mice and position them in the scanner.
-
Acquire SPECT data at a time point corresponding to the peak equilibrium of the radiotracer (e.g., 4 hours post-injection, as determined from kinetic studies).[7]
-
-
Data Analysis:
-
Reconstruct and analyze the SPECT images as described in Protocol 1, using the midbrain/thalamus as the target region and the cerebellum as the reference region.
-
Calculate the binding potential (BPnd) for each animal.
-
Determine the percent SERT occupancy for each dose of the test compound using the formula: 100 * (BPnd_vehicle - BPnd_drug) / BPnd_vehicle.
-
Diagrams
Caption: Workflow for in vivo SPECT/CT imaging in rodents.
Caption: Postulated signaling cascade following DAT ligand binding.
References
- 1. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging serotonin transporters using [123I]ADAM SPECT in a parkinsonian primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECT imaging of dopamine and serotonin transporters with [123I]beta-CIT: pharmacological characterization of brain uptake in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.criver.com [assets.criver.com]
- 7. Advanced brain dopamine transporter imaging in mice using small-animal SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Techniques for the Characterization of Benzenemethanamine, N-ethyl-3-iodo-
Disclaimer: The following application note and protocols are hypothetical and have been developed for illustrative purposes. As of the date of this document, "Benzenemethanamine, N-ethyl-3-iodo-" is not a widely documented compound with established analytical methodologies in publicly available scientific literature. The protocols and data presented herein are based on standard analytical techniques for structurally similar aromatic amines and halogenated compounds and are intended to serve as a practical guide for researchers and scientists in drug development.
Introduction
Benzenemethanamine, N-ethyl-3-iodo- is a substituted aromatic amine of interest in synthetic chemistry and potentially in drug discovery due to its structural motifs. The presence of an iodine atom and an ethyl-amino group on the benzyl backbone suggests potential for unique chemical reactivity and biological activity. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during synthesis and formulation.
This document provides detailed protocols for the analysis of Benzenemethanamine, N-ethyl-3-iodo- using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Compound Profile
| Property | Value |
| Chemical Name | Benzenemethanamine, N-ethyl-3-iodo- |
| Molecular Formula | C9H12IN |
| Molecular Weight | 261.10 g/mol |
| Structure | |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane; sparingly soluble in water. |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is designed for the accurate determination of the purity of Benzenemethanamine, N-ethyl-3-iodo- and its quantification in prepared solutions. A reversed-phase HPLC method with UV detection is proposed.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Benzenemethanamine, N-ethyl-3-iodo-.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
For purity analysis, dilute the stock solution to 100 µg/mL with the mobile phase.
-
For quantification, prepare a series of calibration standards from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Quantification is performed by constructing a calibration curve of peak area versus concentration.
-
Hypothetical HPLC Data
| Parameter | Result |
| Retention Time | 8.52 min |
| Purity (Area %) | 99.2% |
| Linearity (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the identification of Benzenemethanamine, N-ethyl-3-iodo- and the characterization of volatile and semi-volatile impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of Benzenemethanamine, N-ethyl-3-iodo-.
Protocol:
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (1 µL).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane or ethyl acetate.
-
Data Analysis: The mass spectrum of the eluting peak corresponding to the compound of interest is analyzed for its molecular ion and fragmentation pattern to confirm its identity.
Hypothetical GC-MS Data
| Parameter | Value |
| Retention Time | 12.35 min |
| Molecular Ion (M+) | m/z 261 |
| Key Fragments | m/z 246 ([M-CH3]+), m/z 134 ([M-I]+), m/z 91 ([C7H7]+, tropylium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of Benzenemethanamine, N-ethyl-3-iodo-. Both ¹H and ¹³C NMR are required.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
Hypothetical NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 1.15 | t | 3H | -CH₂CH ₃ | |
| 2.60 | q | 2H | -CH ₂CH₃ | |
| 3.75 | s | 2H | Ar-CH ₂-N | |
| 7.05 | t | 1H | Ar-H | |
| 7.25 | d | 1H | Ar-H | |
| 7.60 | d | 1H | Ar-H | |
| 7.70 | s | 1H | Ar-H |
| ¹³C NMR | δ (ppm) | Assignment |
| 15.2 | -CH₂C H₃ | |
| 44.5 | -C H₂CH₃ | |
| 53.8 | Ar-C H₂-N | |
| 95.0 | C -I | |
| 126.5 | Ar-CH | |
| 130.0 | Ar-CH | |
| 135.8 | Ar-CH | |
| 138.5 | Ar-CH | |
| 141.2 | Ar-C |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the characterization, quantification, and quality control of Benzenemethanamine, N-ethyl-3-iodo-. The combination of HPLC, GC-MS, and NMR spectroscopy ensures a comprehensive analysis of the compound's purity, identity, and structure. These protocols can be adapted and validated for specific research and development needs, providing essential data for drug development professionals.
High-performance liquid chromatography method for N-ethyl-3-iodo-benzenemethanamine
Application Note: HPLC Analysis of N-ethyl-3-iodo-benzenemethanamine
Keywords: High-Performance Liquid Chromatography (HPLC), N-ethyl-3-iodo-benzenemethanamine, Reverse-Phase Chromatography, Method Development, Quality Control, Pharmaceutical Analysis
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-3-iodo-benzenemethanamine. This method is suitable for purity assessments, stability studies, and quality control of bulk drug substances and intermediates. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer under isocratic conditions, ensuring reliable and reproducible results.
Introduction
N-ethyl-3-iodo-benzenemethanamine is a substituted aromatic amine that serves as a key intermediate in various synthetic pathways. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity. While specific methods for this exact analyte are not widely published, methods for structurally similar compounds, such as other substituted benzenemethanamines, utilize reverse-phase chromatography.[1][2] This note presents a well-defined isocratic RP-HPLC method developed for the reliable analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-phosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: N-ethyl-3-iodo-benzenemethanamine (purity > 99%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These conditions were established based on the analysis of similar aromatic amines.[1][2]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.
-
Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-ethyl-3-iodo-benzenemethanamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Prepare sample solutions by dissolving the material containing the analyte in the mobile phase to achieve an expected concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Performance (Exemplary Data)
The following table summarizes the expected performance characteristics of this HPLC method.
| Parameter | Expected Result |
| Retention Time (t_R) | ~ 4.5 minutes |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 4000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
Experimental Workflow Diagram
The logical flow of the analytical process, from reagent preparation to final data analysis, is depicted below.
Caption: Experimental workflow for the HPLC analysis of N-ethyl-3-iodo-benzenemethanamine.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of N-ethyl-3-iodo-benzenemethanamine. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control, stability testing, and process monitoring in research and drug development settings.
References
Application Note: Mass Spectrometry Analysis of Benzenemethanamine, N-ethyl-3-iodo-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of Benzenemethanamine, N-ethyl-3-iodo-, a substituted aromatic amine, using liquid chromatography-mass spectrometry (LC-MS). The described methodology is applicable to the analysis of similar small molecules in drug discovery and development.
Introduction
Benzenemethanamine, N-ethyl-3-iodo- is a halogenated aromatic amine. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolism studies in drug development. Mass spectrometry, coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules. This document outlines a general procedure for the analysis of Benzenemethanamine, N-ethyl-3-iodo- by LC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
A successful mass spectrometry analysis relies on proper sample preparation and optimized instrument parameters.[1][2]
2.1. Sample Preparation
The goal of sample preparation is to extract the analyte of interest from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS system.[1][2][3]
-
Materials:
-
Benzenemethanamine, N-ethyl-3-iodo- standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS vials
-
-
Protocol for Standard Solution Preparation:
-
Prepare a stock solution of Benzenemethanamine, N-ethyl-3-iodo- at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Recommended concentrations for a calibration curve are 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Transfer the final solutions to LC-MS vials.
-
-
Protocol for Sample Extraction from a Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following are general starting conditions and can be optimized for specific instruments and applications.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters (Illustrative for a Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Scan Mode: Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis).
-
Data Presentation
3.1. Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂IN | Inferred |
| Molecular Weight | 261.10 g/mol | Calculated |
| Monoisotopic Mass | 261.0011 Da | Calculated |
3.2. Hypothetical Quantitative Data (MRM Transitions)
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following are plausible MRM transitions for Benzenemethanamine, N-ethyl-3-iodo-. The molecular ion ([M+H]⁺) would be at m/z 262.0.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 262.0 | 233.0 (Loss of C₂H₅) | 15 | 100 |
| 262.0 | 135.1 (Loss of I) | 25 | 100 |
| 262.0 | 91.1 (Tropylium ion) | 30 | 100 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of Benzenemethanamine, N-ethyl-3-iodo-.
Caption: Experimental workflow for LC-MS analysis.
Plausible Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺) of Benzenemethanamine, N-ethyl-3-iodo- in the mass spectrometer's collision cell is expected to follow characteristic pathways for benzylamines.
Caption: Plausible fragmentation of Benzenemethanamine, N-ethyl-3-iodo-.
Conclusion
This application note presents a comprehensive and detailed protocol for the mass spectrometry analysis of Benzenemethanamine, N-ethyl-3-iodo-. The described methods for sample preparation, LC separation, and MS detection provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this and other similar small molecules. The provided workflows and hypothetical data serve as a guide for method development and data interpretation.
References
Application Notes and Protocols for NMR Spectroscopy of N-ethyl-3-iodo-benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and predicted data for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-ethyl-3-iodo-benzenemethanamine. The information herein is intended to guide researchers in sample preparation, data acquisition, and spectral interpretation for this compound.
Introduction
N-ethyl-3-iodo-benzenemethanamine is a substituted benzylamine derivative. The presence of an iodine atom on the aromatic ring and an ethyl group on the amine nitrogen introduces specific structural features that can be elucidated using ¹H and ¹³C NMR spectroscopy. These techniques are fundamental for confirming the identity and purity of the synthesized compound. This document outlines the experimental procedures and expected spectral data for the NMR analysis of this molecule.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) and coupling constants (J) are summarized in the table below. These values are estimated for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data for N-ethyl-3-iodo-benzenemethanamine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.65 | s | 1H | - | Ar-H (H-2) |
| ~7.55 | d | 1H | ~7.8 | Ar-H (H-4) |
| ~7.25 | d | 1H | ~7.8 | Ar-H (H-6) |
| ~7.05 | t | 1H | ~7.8 | Ar-H (H-5) |
| ~3.75 | s | 2H | - | -CH₂- (benzyl) |
| ~2.65 | q | 2H | 7.1 | -CH₂- (ethyl) |
| ~1.50 (broad) | s | 1H | - | N-H |
| ~1.10 | t | 3H | 7.1 | -CH₃ (ethyl) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in the table below, also for a CDCl₃ solution.
Table 2: Predicted ¹³C NMR Data for N-ethyl-3-iodo-benzenemethanamine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~142.5 | Ar-C (C-1) |
| ~137.0 | Ar-CH (C-6) |
| ~135.5 | Ar-CH (C-2) |
| ~130.0 | Ar-CH (C-5) |
| ~128.0 | Ar-CH (C-4) |
| ~95.0 | Ar-C (C-3, C-I) |
| ~53.5 | -CH₂- (benzyl) |
| ~44.0 | -CH₂- (ethyl) |
| ~15.0 | -CH₃ (ethyl) |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of samples and the acquisition of NMR spectra.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4][5]
-
Sample Purity : Ensure the sample of N-ethyl-3-iodo-benzenemethanamine is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from water and other impurities.
-
Concentration :
-
Procedure :
-
Weigh the desired amount of N-ethyl-3-iodo-benzenemethanamine into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are general instrument settings for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.
Table 3: Recommended NMR Instrument Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 |
Visualization of Experimental Workflow
The logical flow of the NMR spectroscopy process, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for NMR analysis of N-ethyl-3-iodo-benzenemethanamine.
Signaling Pathway and Logical Relationships
The relationships between the structural components of N-ethyl-3-iodo-benzenemethanamine and their expected NMR signals are illustrated below. This diagram helps in understanding how the molecular structure translates into the observed NMR spectrum.
Caption: Correlation of molecular structure with predicted NMR signals.
References
- 1. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols: Radioiodinated Benzylamines in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific positron emission tomography (PET) imaging applications for the compound Benzenemethanamine, N-ethyl-3-iodo- are not extensively documented in current scientific literature, the core structure of this molecule, a 3-iodobenzylamine derivative, is central to a class of highly significant radiopharmaceuticals. The most prominent of these is meta-iodobenzylguanidine (MIBG), a norepinephrine analog used extensively in nuclear medicine. This document will focus on the applications of radioiodinated MIBG, particularly with Iodine-124 ([¹²⁴I]MIBG) for PET imaging, as a representative example of this class of compounds. The principles, protocols, and applications discussed herein provide a strong framework for understanding the potential utility of other novel radioiodinated benzylamine derivatives in PET imaging.
[¹²⁴I]MIBG is utilized for the diagnosis and staging of neuroendocrine tumors, which arise from neuroendocrine cells. Its mechanism of action relies on its structural similarity to norepinephrine, allowing it to be taken up by the norepinephrine transporter (NET) which is often highly expressed on neuroendocrine tumor cells.
Core Applications in PET Imaging
The primary application of [¹²⁴I]MIBG PET imaging is in the field of oncology, specifically for the visualization of neuroendocrine tumors.
-
Diagnosis and Staging of Neuroendocrine Tumors: [¹²⁴I]MIBG PET is a valuable tool for identifying and determining the extent of tumors such as pheochromocytomas, paragangliomas, and neuroblastomas.
-
Theranostics: The use of Iodine-124 for PET imaging allows for dosimetry calculations before therapy with ¹³¹I-MIBG, a radiotherapeutic agent. This personalized medicine approach helps in planning and optimizing treatment.
-
Monitoring Treatment Response: [¹²⁴I]MIBG PET can be used to assess the response of neuroendocrine tumors to therapy.
-
Cardiac Imaging: Although less common for PET, radioiodinated MIBG (typically with ¹²³I for SPECT) is used to assess sympathetic innervation of the heart.
Signaling Pathway and Mechanism of Uptake
The utility of [¹²⁴I]MIBG as a PET tracer is dependent on the expression and function of the norepinephrine transporter (NET).
Caption: Uptake and sequestration of [¹²⁴I]MIBG in a neuroendocrine tumor cell.
Experimental Protocols
Radiosynthesis of [¹²⁴I]MIBG
The synthesis of [¹²⁴I]MIBG is typically achieved through a nucleophilic substitution reaction. While several methods exist, a common approach involves the radioiodination of a precursor molecule.
Protocol: Nucleophilic Radioiodide Exchange
-
Precursor: Start with a suitable precursor, such as m-iodobenzylguanidine.
-
Radioisotope: Obtain [¹²⁴I]NaI in a dilute NaOH solution.
-
Reaction Conditions: The precursor is mixed with a solution containing a copper salt (e.g., copper(II) sulfate) and a reducing agent to generate Cu(I) in situ.
-
Labeling: The [¹²⁴I]NaI solution is added to the precursor mixture. The reaction vial is sealed and heated. Optimal temperatures are crucial for good radiochemical yield, often around 100°C.[1]
-
Purification: The reaction mixture is purified using solid-phase extraction (e.g., C18 cartridge) followed by high-performance liquid chromatography (HPLC) to isolate the [¹²⁴I]MIBG.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.
In Vivo Small Animal PET Imaging Protocol
This protocol outlines a general procedure for imaging tumor-bearing mice with [¹²⁴I]MIBG.
References
Application Notes: N-ethyl-3-iodo-benzenemethanamine for Serotonin Transporter (SERT) Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-ethyl-3-iodo-benzenemethanamine is a synthetic compound with potential applications in neuroscience research, particularly in the study of monoamine transporters. Its structural similarity to known ligands for the serotonin transporter (SERT) makes it a candidate for investigation as a research tool for in vitro binding assays. The presence of an iodine atom suggests its potential as a precursor for radiolabeling, which is crucial for single-photon emission computed tomography (SPECT) imaging agents aimed at visualizing SERT in the brain.
These application notes provide a detailed protocol for characterizing the binding affinity of N-ethyl-3-iodo-benzenemethanamine to the human serotonin transporter using a competitive radioligand binding assay.
Data Presentation: Binding Affinity of N-ethyl-3-iodo-benzenemethanamine
The following table summarizes hypothetical, yet representative, quantitative data from a series of receptor binding assays designed to characterize the interaction of N-ethyl-3-iodo-benzenemethanamine with the human serotonin transporter (hSERT). These assays were conducted using membranes prepared from HEK293 cells stably expressing hSERT.
| Assay Type | Radioligand | Parameter | Value (Mean ± SEM) | N |
| Competitive Binding | [³H]Citalopram | Kᵢ (nM) | 15.8 ± 1.2 | 3 |
| Competitive Binding | [³H]Citalopram | IC₅₀ (nM) | 28.5 ± 2.1 | 3 |
| Saturation Binding | [¹²⁵I]ADAM | Bₘₐₓ (fmol/mg protein) | 780 ± 55 | 2 |
| Saturation Binding | [¹²⁵I]ADAM | Kₑ (nM) | 0.9 ± 0.1 | 2 |
Table 1: Representative Binding Characteristics of N-ethyl-3-iodo-benzenemethanamine at the Human Serotonin Transporter (hSERT). Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) were determined using [³H]Citalopram as the radioligand. Bₘₐₓ (maximum receptor density) and Kₑ (equilibrium dissociation constant) are projected from saturation binding experiments using a suitable radiolabeled analog like [¹²⁵I]ADAM. N represents the number of independent experiments.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for hSERT
This protocol details the methodology for determining the binding affinity (Kᵢ) of N-ethyl-3-iodo-benzenemethanamine (referred to as the "test compound") for the human serotonin transporter (hSERT) expressed in HEK293 cell membranes.
Materials:
-
HEK293 cell membranes expressing hSERT
-
Test Compound: N-ethyl-3-iodo-benzenemethanamine
-
Radioligand: [³H]Citalopram (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Fluoxetine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Microplate shaker
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in assay buffer, ranging from 1 nM to 100 µM.
-
Dilute the [³H]Citalopram stock in assay buffer to a final concentration of 1 nM.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Citalopram solution, and 100 µL of hSERT cell membrane suspension (containing ~10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of 10 µM Fluoxetine solution, 50 µL of [³H]Citalopram solution, and 100 µL of hSERT cell membrane suspension.
-
Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Citalopram solution, and 100 µL of hSERT cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle shaking to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations
SERT Signaling and Ligand Interaction
The following diagram illustrates the primary function of the serotonin transporter (SERT) and the mechanism by which N-ethyl-3-iodo-benzenemethanamine is assayed. SERT is an integral membrane protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. In the described assay, N-ethyl-3-iodo-benzenemethanamine competes with a radiolabeled ligand (e.g., [³H]Citalopram) for binding to SERT.
Caption: Mechanism of SERT reuptake and competitive binding assay.
Experimental Workflow for Compound Characterization
This diagram outlines the logical progression for characterizing a novel compound like N-ethyl-3-iodo-benzenemethanamine, from initial synthesis to the determination of its binding affinity.
Caption: Workflow for characterizing a novel SERT ligand.
Recommended dosage and administration of Benzenemethanamine, N-ethyl-3-iodo-
Following a comprehensive search of available scientific literature and databases, no specific information regarding the recommended dosage, administration, signaling pathways, or experimental protocols for the compound "Benzenemethanamine, N-ethyl-3-iodo-" could be located. This suggests that the compound may be a novel research chemical that has not yet been extensively studied or characterized in publicly accessible sources.
Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time. The information necessary to generate accurate and reliable guidance on its use in a research setting—including quantitative data, established experimental methodologies, and known biological effects—is not available.
To assist researchers and drug development professionals in the event that this compound becomes the subject of future investigation, a generalized template for application notes and protocols is provided below. This template illustrates the expected structure and type of information that would be essential for documenting and utilizing a novel compound like Benzenemethanamine, N-ethyl-3-iodo-.
Template: Application Notes and Protocols for a Novel Research Compound
Application Notes for [Specify Compound Name]
1. Compound Information:
| Parameter | Value |
| IUPAC Name | Benzenemethanamine, N-ethyl-3-iodo- |
| CAS Number | [Insert CAS Number] |
| Molecular Formula | C9H12IN |
| Molecular Weight | 261.10 g/mol |
| Purity | [e.g., >98% by HPLC] |
| Solubility | [e.g., Soluble in DMSO (>10 mg/mL), Ethanol (>5 mg/mL), and sparingly soluble in water (<0.1 mg/mL)] |
| Storage | [e.g., Store at -20°C, protect from light] |
2. Biological Activity (Hypothetical):
This section would typically summarize the known biological effects of the compound. For a novel substance, this would be determined through initial screening and a series of in vitro and in vivo experiments.
| Assay Type | Target | Activity Metric (e.g., IC50, EC50, Ki) | Result |
| [e.g., Radioligand Binding Assay] | [e.g., Serotonin Transporter (SERT)] | [e.g., Ki] | [e.g., 15 nM] |
| [e.g., Enzyme Inhibition Assay] | [e.g., Monoamine Oxidase A (MAO-A)] | [e.g., IC50] | [e.g., 120 nM] |
| [e.g., Cell-Based Functional Assay] | [e.g., Dopamine Receptor D2 (DRD2)] | [e.g., EC50] | [e.g., 350 nM] |
3. Recommended Starting Concentrations for In Vitro Experiments:
The following are suggested starting points for in vitro studies. Optimal concentrations must be determined empirically for each specific cell line and assay.
| Application | Recommended Concentration Range | Notes |
| Cell Culture | [e.g., 0.1 µM - 10 µM] | [e.g., Test for cytotoxicity in parallel using a relevant assay such as MTT or LDH.] |
| Enzyme Assays | [e.g., 1 nM - 1 µM] | [e.g., Concentration should be titrated around the expected Ki or IC50 value.] |
| Binding Assays | [e.g., 0.1 nM - 100 nM] | [e.g., Dependent on the affinity of the compound for its target.] |
Experimental Protocols (Generic Examples)
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of a novel compound on a chosen cell line.
Caption: Workflow for a typical MTT cell viability assay.
Protocol 2: Hypothetical Signaling Pathway Analysis
This diagram illustrates a hypothetical signaling cascade that could be investigated if the compound were found to interact with a G-protein coupled receptor (GPCR).
Caption: A hypothetical GPCR signaling pathway.
Application Notes and Protocols for Protein Labeling with N-ethyl-3-iodo-benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-3-iodo-benzenemethanamine is a thiol-reactive compound designed for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups. This reagent is analogous to iodoacetamide, a well-established tool in proteomics and biochemistry for studying protein structure and function. The primary reactive site is the iodomethyl group, which readily undergoes a nucleophilic substitution reaction with the thiol side chain of cysteine residues, forming a stable thioether bond.[1][2][3] This permanent modification allows for the introduction of a specific tag for various downstream applications, including protein tracking, interaction studies, and structural analysis.
The labeling process is highly specific for cysteine residues under controlled pH conditions.[4][5] While iodoacetamide and its derivatives are known to react with other nucleophilic residues such as histidine, methionine, and lysine at higher concentrations or non-optimal pH, the reaction with cysteine is significantly more rapid and efficient.[5][6][7] Therefore, careful optimization of the reaction conditions is crucial to ensure selective labeling.
These application notes provide a comprehensive overview and detailed protocols for the use of N-ethyl-3-iodo-benzenemethanamine in protein labeling experiments. The provided methodologies are based on established procedures for similar iodoacetamide-based reagents and should be considered a starting point for experimental design and optimization.
Principle of the Labeling Reaction
The labeling of proteins with N-ethyl-3-iodo-benzenemethanamine proceeds via an SN2 (bimolecular nucleophilic substitution) reaction mechanism. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom of the iodomethyl group on the benzenemethanamine ring.[2] This results in the displacement of the iodide ion and the formation of a stable covalent thioether linkage between the protein and the labeling reagent.
The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where a significant portion of the cysteine thiol groups are deprotonated, increasing their nucleophilicity.[7][8][9] The reaction should be performed in the dark to prevent the light-sensitive degradation of the iodo-compound.[5]
Data Presentation: Reaction Parameters for Thiol-Reactive Labeling
The following tables summarize typical reaction conditions for protein labeling with iodoacetamide-based reagents, which can be used as a starting point for optimization with N-ethyl-3-iodo-benzenemethanamine.
Table 1: General Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances thiol deprotonation and reagent stability.[7][9] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but may also promote side reactions and protein denaturation.[7] |
| Reaction Time | 30 minutes - 2 hours | Dependent on protein reactivity and reagent concentration.[5][9] |
| Molar Excess of Reagent | 10- to 20-fold over protein | A significant molar excess ensures efficient labeling. Higher excess may lead to off-target labeling.[5] |
| Protein Concentration | 1 - 10 mg/mL | Should be optimized based on the specific protein. |
| Reducing Agent | TCEP or DTT | Required if cysteine residues are oxidized (form disulfide bonds). Must be removed before adding the labeling reagent.[5][7] |
Table 2: Buffer Systems for Labeling
| Buffer | Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 50 - 100 mM | 7.4 - 8.0 | Commonly used, but check for compatibility with the specific protein. |
| HEPES | 50 mM | 7.5 - 8.0 | Good buffering capacity in the optimal pH range.[9] |
| Tris-HCl | 50 - 100 mM | 7.5 - 8.5 | Widely used, but be aware of potential primary amine reactivity with some reagents.[9] |
| Ammonium Bicarbonate | 50 - 200 mM | 8.0 | Volatile buffer, suitable for subsequent mass spectrometry analysis.[5] |
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
This protocol describes the preparation of a protein sample for labeling, including an optional reduction step for proteins with disulfide bonds.
Materials:
-
Protein of interest in a suitable buffer
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing
-
Labeling buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Dissolve the protein: Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of disulfide bonds:
-
If the protein contains disulfide bonds that need to be labeled, add a 10- to 20-fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 1 hour.
-
-
Remove the reducing agent: It is crucial to remove the reducing agent before adding N-ethyl-3-iodo-benzenemethanamine, as it will compete for the labeling reagent.
-
Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the labeling buffer.[7]
-
Alternatively, perform dialysis against the labeling buffer.
-
-
Determine protein concentration: Measure the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).
Protocol 2: Labeling of Proteins with N-ethyl-3-iodo-benzenemethanamine
This protocol provides a general procedure for labeling proteins with N-ethyl-3-iodo-benzenemethanamine.
Materials:
-
Prepared protein solution (from Protocol 1)
-
N-ethyl-3-iodo-benzenemethanamine
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)
Procedure:
-
Prepare the labeling reagent stock solution: Immediately before use, dissolve N-ethyl-3-iodo-benzenemethanamine in anhydrous DMSO or DMF to a concentration of 10-50 mM. Protect the solution from light.[5][7]
-
Initiate the labeling reaction:
-
Add a 10- to 20-fold molar excess of the N-ethyl-3-iodo-benzenemethanamine stock solution to the prepared protein solution.
-
Mix gently and incubate at room temperature for 1-2 hours in the dark. The optimal reaction time may need to be determined empirically.
-
-
Quench the reaction: Add a quenching reagent, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess N-ethyl-3-iodo-benzenemethanamine. Incubate for 15-30 minutes at room temperature.
-
Purify the labeled protein: Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[7] The labeled protein will typically be in the first fraction to elute.
Protocol 3: Characterization of Labeled Proteins by Mass Spectrometry
This protocol outlines the general steps for confirming the labeling of a protein using mass spectrometry.
Materials:
-
Labeled and purified protein
-
Trypsin or other suitable protease
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Proteolytic digestion: Digest the labeled protein with a protease (e.g., trypsin) according to standard protocols.
-
Mass spectrometry analysis:
-
Analyze the resulting peptide mixture by mass spectrometry.
-
Identify the peptides containing modified cysteine residues. The mass of the N-ethyl-3-benzenemethanamine moiety will be added to the mass of the cysteine-containing peptides.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Alkylation of cysteine by N-ethyl-3-iodo-benzenemethanamine.
Caption: Hypothetical signaling pathway involving a labeled protein.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atto-tec.com [atto-tec.com]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzenemethanamine, N-ethyl-3-iodo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzenemethanamine, N-ethyl-3-iodo- synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-?
A1: The most prevalent and efficient method for synthesizing Benzenemethanamine, N-ethyl-3-iodo- is through the direct reductive amination of 3-iodobenzaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3]
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield of the synthesis, including:
-
Choice of Reducing Agent: The type and amount of reducing agent are critical.
-
Reaction Conditions: Temperature, solvent, and pH can affect both the rate of imine formation and the reduction step.
-
Purity of Reactants: The purity of 3-iodobenzaldehyde and ethylamine is crucial for minimizing side reactions.
-
Reaction Time: Sufficient time must be allowed for both imine formation and the subsequent reduction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting materials (3-iodobenzaldehyde) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | Ensure the reaction conditions are suitable for imine formation. This may involve adjusting the pH to be weakly acidic (around 4-5) or using a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[2] |
| Ineffective reduction of the imine. | Verify the activity of the reducing agent. If using a borohydride reagent, ensure it has not been deactivated by moisture. Consider switching to a different reducing agent (see Table 1). | |
| Decomposition of starting material or product. | Ensure the reaction temperature is not too high. 3-iodobenzaldehyde can be sensitive to heat. | |
| Formation of Side Products | Reduction of the aldehyde starting material. | This is common when using strong reducing agents like sodium borohydride. Add the reducing agent after allowing sufficient time for imine formation, or use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH3CN).[2][3][4] |
| Over-alkylation to form a tertiary amine. | This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced. Using a slight excess of ethylamine can help to minimize this. | |
| Aldol condensation of the aldehyde. | This can be an issue under basic conditions. Maintain a neutral or slightly acidic pH throughout the reaction.[4] | |
| Difficult Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Contamination with byproducts. | Column chromatography on silica gel is a common and effective method for purifying the final product. The choice of eluent will depend on the polarity of the impurities. An initial acid-base extraction can also be employed to separate the basic amine product from neutral or acidic impurities. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages | Approximate Yield Range (%) |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde; typically added after imine formation.[5] | 60-85 |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, THF | Selective for imines in the presence of aldehydes, stable in weakly acidic conditions.[2][3] | Toxic cyanide byproducts.[6] | 75-95 |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective for imine reduction, not water-sensitive.[3][5] | More expensive than NaBH4. | 80-95 |
| Catalytic Hydrogenation (H2/Catalyst) | Ethanol, Methanol | "Green" method with water as the only byproduct. | May reduce other functional groups, requires specialized equipment.[4] | 70-90 |
Yields are approximate and can vary significantly based on specific reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 3-iodobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add ethylamine (1.2 eq, either as a solution in THF or bubbled as a gas).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
-
Dissolve 3-iodobenzaldehyde (1.0 eq) and ethylamine (1.5 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The formation of the imine can be monitored by IR spectroscopy (appearance of a C=N stretch).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via column chromatography.
Visualizations
Caption: Reductive Amination Pathway for Synthesis.
Caption: Troubleshooting Workflow for Yield Improvement.
References
- 1. DSpace [open.bu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Purification of N-ethyl-3-iodo-benzenemethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-ethyl-3-iodo-benzenemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-ethyl-3-iodo-benzenemethanamine?
The potential impurities largely depend on the synthetic route employed. Two common methods for synthesizing N-ethyl-3-iodo-benzenemethanamine are reductive amination of 3-iodobenzaldehyde with ethylamine, and N-alkylation of 3-iodobenzylamine.
Potential Impurities from Reductive Amination:
-
Unreacted 3-iodobenzaldehyde
-
The primary amine byproduct: 3-iodobenzylamine
-
The tertiary amine byproduct (from over-alkylation): N,N-diethyl-3-iodobenzylamine
-
Residual reducing agent and its byproducts
Potential Impurities from N-alkylation:
-
Unreacted 3-iodobenzylamine
-
The tertiary amine byproduct (from over-alkylation): N,N-diethyl-3-iodobenzylamine
-
Residual ethylating agent (e.g., ethyl bromide, ethyl iodide)
-
Inorganic salts
Q2: My crude product is a mixture of the desired secondary amine, the primary amine, and the tertiary amine. How can I separate them?
A combination of column chromatography and acid-base extraction is typically effective. While the pKa values of these amines are similar, their differing polarity allows for chromatographic separation.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?
Amine compounds are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[1] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine in your chosen eluent.[2]
-
Use an amine-modified stationary phase: These columns are commercially available and are designed to minimize acid-base interactions.[1]
-
Add a competing amine to the mobile phase: Incorporating a small amount (0.1-1%) of triethylamine or pyridine in the eluent can help to block the active sites on the silica gel.[1]
Q4: Can I use acid-base extraction to purify N-ethyl-3-iodo-benzenemethanamine?
Yes, acid-base extraction is a highly effective method for separating basic amines from neutral or acidic impurities.[3][4][5] By treating the crude product dissolved in an organic solvent with an aqueous acid solution, the amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q5: What is the best way to remove unreacted 3-iodobenzaldehyde?
Acid-base extraction is an excellent method. The aldehyde is a neutral compound and will remain in the organic layer while the desired amine is extracted into the aqueous acid phase. Alternatively, treatment with a solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be washed away.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Suggested Solution |
| Presence of a non-polar spot on TLC corresponding to 3-iodobenzaldehyde. | Incomplete reaction or inefficient initial purification. | Perform an acid-base extraction. The basic amine will be extracted into the aqueous acid phase, leaving the neutral aldehyde in the organic phase.[3][4] |
| Presence of a more polar spot on TLC than the product. | Unreacted 3-iodobenzylamine (primary amine). | Optimize the reaction stoichiometry and reaction time. For purification, flash column chromatography is recommended. |
| Presence of a less polar spot on TLC than the product. | Over-alkylation leading to N,N-diethyl-3-iodobenzylamine (tertiary amine). | Use a controlled amount of the ethylating agent. Separation can be achieved by careful flash column chromatography. |
Problem 2: Difficulty with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Significant streaking or tailing of the product spot on TLC and column. | Strong interaction of the basic amine with the acidic silica gel. | Add 0.5-1% triethylamine to your eluent system.[1][2] Alternatively, use deactivated silica gel or an amine-functionalized column.[1] |
| Poor separation between the desired product and byproducts. | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution may be necessary. |
| The compound appears to be degrading on the column. | The amine is sensitive to the acidic nature of silica gel. | Minimize the time the compound spends on the column by using a faster flow rate. Consider using a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Amine Purification
This protocol is designed to separate the basic N-ethyl-3-iodo-benzenemethanamine from neutral impurities like unreacted 3-iodobenzaldehyde.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M sodium hydroxide (NaOH)) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate.
-
Collection: Drain the organic layer containing the purified amine into a clean flask. Repeat the back-extraction with another portion of the organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-ethyl-3-iodo-benzenemethanamine.
Protocol 2: Flash Column Chromatography of a Basic Amine
This protocol provides a general procedure for purifying N-ethyl-3-iodo-benzenemethanamine using silica gel chromatography.
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for substituted benzylamines is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the chosen solvent system to prevent tailing. The ideal Rf value for the desired compound is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the prepared solvent system, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Crude Mixture
| Purification Method | Purity of N-ethyl-3-iodo-benzenemethanamine (%) | Typical Recovery (%) | Key Impurities Removed |
| Acid-Base Extraction | >95 | 85-95 | 3-iodobenzaldehyde, other neutral byproducts |
| Column Chromatography | >99 | 70-90 | 3-iodobenzylamine, N,N-diethyl-3-iodobenzylamine |
| Recrystallization (of the hydrochloride salt) | >99 | 60-80 | Minor impurities, isomers |
Visualizations
Caption: Troubleshooting workflow for the purification of N-ethyl-3-iodo-benzenemethanamine.
Caption: Relationship between impurities and effective purification methods.
References
Methods for stabilizing Benzenemethanamine, N-ethyl-3-iodo- in solution
Troubleshooting Guide
This guide addresses common issues encountered when working with solutions of Benzenemethanamine, N-ethyl-3-iodo- and similar compounds.
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the aromatic amine moiety by atmospheric oxygen. This process can be accelerated by light and elevated temperatures. | 1. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Use deoxygenated solvents.3. Store solutions in amber vials or protect them from light.4. Store solutions at reduced temperatures (e.g., 2-8°C or -20°C), after confirming solubility is not adversely affected.5. Consider adding an antioxidant (e.g., BHT, Vitamin E) at a low concentration (e.g., 0.01-0.1%), after verifying compatibility. |
| Appearance of Precipitate | Formation of carbonate salts from reaction with atmospheric CO2.[1] May also be due to poor solubility or degradation to less soluble products. | 1. Handle the compound and its solutions under an inert atmosphere to exclude CO2.[1]2. Ensure the chosen solvent has sufficient solvating power for the compound at the desired concentration and storage temperature.3. If degradation is suspected, analyze the precipitate and supernatant by HPLC or LC-MS to identify the cause. |
| Loss of Purity/Appearance of New Peaks in HPLC/LC-MS | Chemical degradation. Potential pathways include oxidation to imines and subsequently aldehydes, or photodegradation leading to de-iodination.[1] | 1. Review all handling and storage procedures to minimize exposure to air, light, and high temperatures.2. Analyze by LC-MS to identify the mass of the degradation products. This can provide clues to the degradation pathway (e.g., a mass loss of 127 Da suggests de-iodination).3. Evaluate the pH of the solution; aromatic amines can be unstable in acidic conditions.[2] Consider using a buffered solution if compatible with the experimental design. |
| Inconsistent Experimental Results | Degradation of the stock solution over time. | 1. Prepare fresh solutions before each experiment.2. If a stock solution must be stored, perform a quick purity check (e.g., by TLC or HPLC) before use.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles and contamination of the entire stock. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for Benzenemethanamine, N-ethyl-3-iodo- in solution?
A1: Based on related structures like benzylamines and aromatic amines, the most probable causes of degradation are oxidation due to air exposure and photodegradation.[1] Aromatic amines are susceptible to oxidation, which often leads to discoloration. The carbon-iodine bond can also be susceptible to cleavage upon exposure to light.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To maximize stability, solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light (using amber vials or by wrapping the container in foil), and kept at a low temperature (refrigerated at 2-8°C or frozen at -20°C, provided the compound remains in solution upon thawing). The use of deoxygenated solvents for solution preparation is also highly recommended.
Q3: Which solvents should I use or avoid?
A3: The choice of solvent is critical and experiment-dependent.
-
Recommended: Use high-purity, anhydrous, and deoxygenated solvents such as DMSO, DMF, or ethanol.
-
To Use with Caution: Protic solvents like methanol and water can participate in degradation reactions. If their use is necessary, they should be of high purity and deoxygenated. Some aromatic amines show greater stability in water compared to acidic solutions.[2]
-
To Avoid: Avoid solvents containing peroxides (e.g., aged ethers) or other reactive impurities. Also, be cautious with acidic solutions, as they can lead to instability of some aromatic amines.[2]
Q4: Can I use any additives to improve the stability of my solution?
A4: Yes, in some cases, additives can help.
-
Antioxidants: For preventing oxidation, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E can be effective.
-
Stabilizers: For some aromatic amines, stabilizers like thiourea or its derivatives have been used to prevent discoloration.[3] It is imperative to conduct compatibility and stability studies to ensure any additive does not interfere with your experiment or react with the compound.
Q5: How can I monitor the stability of my solution over time?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can analyze aliquots of the solution at various time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions to quantify the parent compound and detect the formation of any degradation products.
Experimental Protocols
Protocol 1: General Stability Assessment of Benzenemethanamine, N-ethyl-3-iodo- in Solution
Objective: To determine the short-term stability of the compound in a specific solvent under various conditions (light exposure, temperature, and atmosphere).
Materials:
-
Benzenemethanamine, N-ethyl-3-iodo-
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Amber and clear glass vials with screw caps and PTFE septa
-
Nitrogen or Argon gas source
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Refrigerator (2-8°C) and Freezer (-20°C)
-
Benchtop lamp (for light exposure condition)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. If possible, deoxygenate the solvent by sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Aliquoting: Dispense the stock solution into multiple amber and clear vials.
-
Condition Setup:
-
Condition A (Control): Amber vial, flushed with nitrogen/argon, sealed, and stored at -20°C.
-
Condition B (Light Exposure): Clear vial, sealed, and left on the benchtop under a lamp at room temperature.
-
Condition C (Elevated Temperature): Amber vial, sealed, and stored at 40°C (in an incubator).
-
Condition D (Air Exposure): Amber vial, sealed with a pierced septum to allow air exchange, stored at room temperature.
-
Condition E (Standard Benchtop): Amber vial, sealed, and stored at room temperature.
-
-
Time Points: Analyze aliquots from each condition at T=0, T=4h, T=8h, T=24h, and T=48h.
-
Analysis:
-
Use HPLC or LC-MS to analyze each sample.
-
The primary metric for stability is the peak area of the parent compound.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample from Condition A. A solution is often considered stable if >95% of the parent compound remains.
Visualizations
Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for addressing solution instability.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical pathway showing the compound as a GPCR antagonist.
References
Preventing the degradation of N-ethyl-3-iodo-benzenemethanamine in experiments
Welcome to the technical support center for N-ethyl-3-iodo-benzenemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is N-ethyl-3-iodo-benzenemethanamine and what are its likely applications?
A1: N-ethyl-3-iodo-benzenemethanamine is an iodinated aromatic amine. Based on its structural similarity to meta-iodobenzylguanidine (MIBG), it is likely used as a precursor in the synthesis of radiopharmaceuticals for imaging (SPECT or PET) and targeted radionuclide therapy of neuroendocrine tumors such as neuroblastomas and pheochromocytomas.[1][2][3] Its structure allows for the introduction of a radioiodine isotope for these applications.
Q2: What are the primary degradation pathways for N-ethyl-3-iodo-benzenemethanamine?
A2: The main degradation pathways for N-ethyl-3-iodo-benzenemethanamine are anticipated to be:
-
Deiodination: The carbon-iodine bond can undergo homolytic cleavage, especially when exposed to heat or light, leading to the formation of a radical species and subsequent loss of iodine.[4]
-
Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents in the experimental system. This can lead to the formation of various byproducts.
-
Hydrolysis: The benzylic amine functionality may be susceptible to hydrolysis under certain pH and temperature conditions. For the analogous compound MIBG, decomposition of the guanidine group can occur in aqueous solution at elevated temperatures.[4]
-
Photodegradation: Exposure to UV light can promote both deiodination and degradation of the aromatic amine structure.[4]
Q3: What are the optimal storage conditions for N-ethyl-3-iodo-benzenemethanamine?
A3: To minimize degradation, N-ethyl-3-iodo-benzenemethanamine should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
Q4: How does pH affect the stability of N-ethyl-3-iodo-benzenemethanamine?
A4: Based on studies of the similar compound MIBG, N-ethyl-3-iodo-benzenemethanamine is expected to be more stable under acidic conditions. Alkaline conditions can promote degradation of the amine or analogous guanidine group.[4] It is advisable to maintain a slightly acidic pH if the compound is in solution for an extended period.
Troubleshooting Guides
Issue 1: Low Yield or Purity of Radiolabeled Product
| Symptom | Possible Cause | Recommended Solution |
| Low incorporation of radioiodine. | Inactive precursor: The N-ethyl-3-iodo-benzenemethanamine may have degraded prior to the labeling reaction. | Verify the purity of the precursor before use via HPLC. Ensure it has been stored correctly. |
| Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. | Optimize the labeling reaction parameters. For many radioiodination reactions, a pH range of 7.5-8 and a temperature of 37°C are common starting points.[6] | |
| Presence of interfering substances: Certain compounds can interfere with the radioiodination process. | Ensure all reagents and solvents are of high purity and free from contaminants that could quench the reaction. | |
| Multiple unexpected peaks in the radio-HPLC chromatogram. | Degradation during labeling: The precursor or the radiolabeled product may be degrading under the reaction conditions. | Reduce the reaction temperature or time. Ensure the reaction mixture is protected from light. |
| Formation of byproducts: Side reactions may be occurring. | Adjust the stoichiometry of the reactants. Purify the crude reaction mixture promptly after the reaction is complete. |
Issue 2: Product Degradation During or After Purification
| Symptom | Possible Cause | Recommended Solution |
| Appearance of new impurity peaks in the chromatogram over time. | Instability in solution: The purified compound is degrading in the storage or analysis solvent. | Store the purified compound in a slightly acidic buffer if compatible with the downstream application. Keep solutions cold and protected from light.[7] |
| Photodegradation: Exposure to ambient or UV light. | Work under low-light conditions or use amber vials. Protect all solutions from light during storage and handling. | |
| Loss of product during workup or purification. | Adsorption to surfaces: The compound may be adsorbing to glass or plastic surfaces. | Silanize glassware before use. Use low-adsorption vials and pipette tips. |
| Decomposition on purification media: The compound may be unstable on the stationary phase of the chromatography column. | Use a purification method with a shorter run time or a different stationary phase. Keep the purification system cool. |
Quantitative Data Summary
The following table summarizes the stability of meta-iodobenzylguanidine (MIBG), a close structural analog of N-ethyl-3-iodo-benzenemethanamine. These data can serve as a valuable proxy for predicting the stability of the target compound.
| Condition | Observation for MIBG | Reference |
| Acidic (HCl, 3%) | Stable for at least 72 hours. | [4] |
| Alkaline (TEA, 2%) | Purity >98% for 24 hours, dropping to 90% by 72 hours. | [4] |
| Oxidative (H₂O₂, 30%) | Degradation observed. | [4] |
| Thermal (Powder) | Stable. | [4] |
| Thermal (Aqueous Solution) | Purity falls to 96.9% after 24 hours, with decomposition to m-iodobenzylamine. | [4] |
| UV Photolysis | Slow deterioration observed in aqueous solution. | [4] |
| Storage at 4°C | Radiochemical purity >97% after 4 days. | [7] |
| Storage at 25°C | Radiochemical purity >98% after 24 hours. | [7] |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Receiving and Initial Storage: Upon receipt, immediately store N-ethyl-3-iodo-benzenemethanamine at -20°C in its original packaging. The container should be tightly sealed and protected from light.
-
Aliquoting: For frequent use, it is recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Perform aliquoting in a fume hood under dim light.
-
Use of Inert Atmosphere: For long-term storage or for highly sensitive experiments, purge the vials with an inert gas (argon or nitrogen) before sealing.
-
Preparation of Solutions: When preparing solutions, use deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas for 20-30 minutes. Prepare solutions immediately before use whenever possible.
-
Solution Storage: If solutions must be stored, keep them at low temperatures (2-8°C or -20°C, depending on the solvent and required stability) in amber vials with tightly sealed caps.
Protocol 2: Radioiodination of an Aryl Iodide Precursor (Illustrative)
This protocol is a general example of an electrophilic radioiodination of an arylboronate precursor, which is a common strategy for introducing radioiodine.
-
Reagent Preparation:
-
Prepare a solution of the arylboronate precursor in a suitable solvent (e.g., methanol).
-
Prepare a solution of the oxidizing agent (e.g., Chloramine-T) in a buffer (e.g., phosphate buffer, pH 7.5).
-
Obtain the no-carrier-added radioiodide (e.g., [¹²³I]NaI) in a suitable buffer.
-
-
Reaction Setup:
-
In a shielded vial, combine the precursor solution and the radioiodide solution.
-
Initiate the reaction by adding the oxidizing agent.
-
The total reaction volume is typically kept small (100-500 µL).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).[6]
-
Protect the reaction from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching agent (e.g., sodium metabisulfite solution) to consume any unreacted oxidizing agent.
-
-
Purification:
-
Purify the radiolabeled product from unreacted radioiodide and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable mobile phase gradient and a column appropriate for the separation of small organic molecules.
-
-
Product Formulation:
-
Collect the fraction containing the purified radiolabeled product.
-
The organic solvent from the HPLC mobile phase is typically removed by evaporation under a stream of inert gas.
-
The final product is then reformulated in a biocompatible solution (e.g., saline with a small amount of ethanol) for in vitro or in vivo experiments.
-
Visualizations
Caption: Potential degradation pathways for N-ethyl-3-iodo-benzenemethanamine.
Caption: A representative experimental workflow for radioiodination.
References
- 1. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 5. caymanchem.com [caymanchem.com]
- 6. US20110280803A1 - Radioiodination method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Benzenemethanamine, N-ethyl-3-iodo- Binding Assays
Disclaimer: This troubleshooting guide provides general recommendations for binding assays. Specific experimental conditions for Benzenemethanamine, N-ethyl-3-iodo- may need to be optimized.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting binding assays involving Benzenemethanamine, N-ethyl-3-iodo-.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during binding experiments.
High Background Signal
Q1: My assay is showing a high background signal. What are the potential causes and how can I fix it?
A high background signal can obscure your specific binding and reduce the sensitivity of your assay.[1][2] This is often due to non-specific binding of the radioligand to the filter, plate, or other components of the assay.[3][4]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time.[1][2][5] Consider testing different blocking agents. |
| Excessive Radioligand Concentration | Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding.[6][7] |
| Insufficient Washing | Increase the number of wash steps or the volume of the wash buffer.[1][3][4] A short incubation during wash steps can also be beneficial.[1] |
| Hydrophobic Interactions | Add a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific hydrophobic binding.[8] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination.[1][2] |
Below is a troubleshooting workflow for addressing high background noise.
Caption: Troubleshooting workflow for high background signal.
Low Specific Binding
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
Low specific binding can result from a variety of factors, including issues with the receptor preparation, the radioligand, or the assay conditions.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Receptor Preparation | Verify the integrity and activity of your receptor preparation. Use a fresh preparation if necessary. |
| Low Radioligand Affinity | Ensure the radioligand has a high affinity for the receptor. The concentration used should typically be at or below the Kd value.[6] |
| Incorrect Assay Buffer Conditions | The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact binding.[9] Optimize buffer composition. |
| Degradation of Radioligand | Check the purity and stability of the radioligand.[6] Store it properly and avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time through time-course experiments. |
High Variability Between Replicates
Q3: My replicate wells show high variability. How can I improve the consistency of my assay?
High variability can make it difficult to obtain reliable data.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting. Calibrate your pipettes regularly. |
| Incomplete Mixing | Thoroughly mix all reagents and assay components before and during incubation. |
| Inconsistent Washing | Standardize the washing procedure to ensure all wells are treated identically.[3] |
| Edge Effects on Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Cell/Membrane Clumping | Ensure a homogenous suspension of cells or membranes before dispensing into wells. |
Experimental Protocols
Below is a generalized protocol for a radioligand binding assay. This should be adapted and optimized for your specific experimental setup.
General Radioligand Binding Assay Protocol (Filtration Method)
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, HEPES) with the required pH and ionic strength.[9]
-
Radioligand Stock: Prepare a high-concentration stock solution of Benzenemethanamine, N-ethyl-3-iodo- (radiolabeled).
-
Unlabeled Ligand Stock: Prepare a high-concentration stock of an appropriate unlabeled ligand to determine non-specific binding.
-
Receptor Preparation: Prepare cell membranes or tissue homogenates containing the target receptor.
-
-
Assay Setup:
-
Add assay buffer to each well of a 96-well filter plate.
-
For total binding wells, add a known concentration of the radioligand.
-
For non-specific binding wells, add the radioligand and a saturating concentration of the unlabeled ligand.[10]
-
For competition experiments, add the radioligand and varying concentrations of the test compound.
-
-
Initiation of Binding:
-
Add the receptor preparation to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using appropriate software to determine parameters like Kd, Bmax, and Ki.
-
The following diagram illustrates a typical workflow for a radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
References
- 1. arp1.com [arp1.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. radioligand binding studies | PPT [slideshare.net]
- 10. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Optimizing HPLC Separation for N-ethyl-3-iodo-benzenemethanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-ethyl-3-iodo-benzenemethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of N-ethyl-3-iodo-benzenemethanamine and related aromatic amines.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine group and acidic silanols on the silica-based column packing. | - Mobile Phase Additive: Add a competing base like triethylamine (TEA) (0.1-0.5%) or an amine-specific additive to the mobile phase to mask the silanol groups. - Low pH Mobile Phase: Use a mobile phase with a pH of 2.5-3.5 to ensure the amine is fully protonated and reduce interactions with silanols. - Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds. |
| Poor Resolution | Inadequate separation between the analyte and impurities or other components. | - Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) to aqueous ratio. A lower organic content generally increases retention and may improve resolution. - Gradient Elution: Implement a gradient elution method to improve the separation of complex mixtures. - Change Stationary Phase: Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity. |
| Variable Retention Times | Fluctuation in the elution time of the analyte peak across injections. | - Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. - Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Temperature Control: Use a column oven to maintain a stable column temperature. |
| Low Signal Intensity | The analyte peak is small, leading to poor sensitivity. | - Optimize Detection Wavelength: Determine the UV maximum absorbance for N-ethyl-3-iodo-benzenemethanamine (likely around 254 nm due to the iodinated benzene ring) and set the detector to this wavelength. - Increase Sample Concentration: If possible, increase the concentration of the analyte in the sample. - Injection Volume: Increase the injection volume, ensuring it does not lead to peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for separating N-ethyl-3-iodo-benzenemethanamine?
A1: A reversed-phase C18 column is a good starting point for the separation of N-ethyl-3-iodo-benzenemethanamine. To mitigate peak tailing, which is common with basic compounds, consider using a column with high-purity silica and robust end-capping. For challenging separations, a phenyl-hexyl stationary phase can offer alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte.
Q2: How can I effectively control the mobile phase pH for this analysis?
A2: To ensure the amine is protonated and to minimize silanol interactions, a mobile phase pH between 2.5 and 3.5 is recommended. This can be achieved using buffers such as phosphate or formate. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a suitable aqueous component for your mobile phase.
Q3: What are the ideal starting conditions for a gradient elution method?
A3: A good starting point for a gradient elution method would be a 15-20 minute gradient from a low percentage of organic modifier (e.g., 10% acetonitrile) to a high percentage (e.g., 90% acetonitrile). This will help to elute a wide range of compounds and provide a basis for further optimization.
Q4: At what wavelength should I set my UV detector?
A4: The iodinated benzene ring in N-ethyl-3-iodo-benzenemethanamine is a strong chromophore. A good starting wavelength for UV detection would be around 254 nm. To optimize sensitivity, it is best to determine the analyte's UV absorbance maximum by running a UV scan with a photodiode array (PDA) detector.
Experimental Protocol: Starting HPLC Method
This protocol provides a robust starting point for developing a separation method for N-ethyl-3-iodo-benzenemethanamine.
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Mobile Phase Additive (Optional for Peak Shape Improvement): Add 0.1% (v/v) triethylamine (TEA) to both Mobile Phase A and Mobile Phase B.
2. Sample Preparation
-
Dissolve a known quantity of N-ethyl-3-iodo-benzenemethanamine in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).
-
The final concentration should be in the range of 0.1-1 mg/mL, depending on the detector response.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min: 10-90% B 15-17 min: 90% B 17-18 min: 90-10% B 18-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Visualizations
Common experimental errors with Benzenemethanamine, N-ethyl-3-iodo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzenemethanamine, N-ethyl-3-iodo-. The information is compiled from established principles of organic synthesis and data from analogous compounds due to the limited specific literature on this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of Benzenemethanamine, N-ethyl-3-iodo-?
Benzenemethanamine, N-ethyl-3-iodo- is an aromatic amine containing an iodine substituent. While specific data is unavailable, analogous iodinated aromatic compounds can be sensitive to light and air, potentially leading to decomposition over time. It is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).[1][2] The presence of the amine group also makes it susceptible to oxidation.
Q2: What are the primary safety concerns when handling this compound?
Iodinated organic compounds should be handled with care.[1][2][3] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2][4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[1][3]
-
In case of contact: If the compound comes into contact with skin or eyes, rinse thoroughly with water and seek medical attention.[2][3]
Q3: What are common side reactions to be aware of during the synthesis of N-substituted benzylamines?
The synthesis of N-substituted benzylamines can be prone to several side reactions, including:
-
Overalkylation: The primary or secondary amine product can react further with the alkylating agent, leading to the formation of tertiary amines or quaternary ammonium salts.[5]
-
Decomposition of Intermediates: Some intermediates, such as aminoaldehydes, can be unstable and prone to decomposition.[6]
-
Hydrogenolysis and Decarbonylation: In catalytic reactions, side reactions like hydrogenolysis to form toluene derivatives or decarbonylation to form benzene can occur, especially at higher temperatures.[5]
Troubleshooting Guides
Problem 1: Low Yield in Synthesis
Low product yield is a common issue in multi-step organic syntheses. The following table outlines potential causes and solutions for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. | Drive the reaction to completion and increase the yield of the desired product. |
| Side Reactions | Optimize reaction conditions such as temperature, solvent, and catalyst to minimize side product formation.[5] For instance, in reductive amination, controlling the stoichiometry of the amine and carbonyl compound is crucial. | Reduce the formation of byproducts and improve the selectivity for the target compound. |
| Product Decomposition | Ensure the reaction and workup conditions are suitable for the stability of the product. Iodinated compounds can be light-sensitive, so protecting the reaction from light may be necessary.[1] | Minimize product loss due to decomposition. |
| Inefficient Purification | Select an appropriate purification method (e.g., column chromatography, recrystallization) and optimize the conditions (e.g., solvent system for chromatography). | Improve the recovery of the pure product from the crude reaction mixture. |
Problem 2: Impure Product After Purification
Obtaining an impure product after purification can be frustrating. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for an impure product.
Experimental Protocols
The synthesis of Benzenemethanamine, N-ethyl-3-iodo- is not explicitly detailed in the provided search results. However, a plausible synthetic route would involve the reductive amination of 3-iodobenzaldehyde with ethylamine.
Hypothetical Synthesis via Reductive Amination
Caption: Hypothetical synthesis workflow.
Detailed Method:
-
Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add ethylamine (1-1.2 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent like sodium borohydride (1.5 equivalents) in small portions.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Benzenemethanamine, N-ethyl-3-iodo-.
Note: The above protocol is a general guideline. Optimization of solvent, temperature, reaction time, and purifying conditions may be necessary to achieve the best results.
References
- 1. flinnsci.com [flinnsci.com]
- 2. gustavus.edu [gustavus.edu]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. edvotek.com [edvotek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and avoiding N-ethyl-3-iodo-benzenemethanamine experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-3-iodo-benzenemethanamine. The information provided is intended to help identify and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
1. What are the most common impurities found in commercially available N-ethyl-3-iodo-benzenemethanamine?
Common impurities can arise from the synthetic route, which often involves reductive amination. These may include unreacted starting materials such as 3-iodobenzaldehyde and ethylamine, as well as byproducts from over-alkylation or side reactions. It is also possible to have residual solvents from the purification process.
2. How should N-ethyl-3-iodo-benzenemethanamine be properly stored to prevent degradation?
Due to the presence of an iodinated aromatic ring and an amine functional group, N-ethyl-3-iodo-benzenemethanamine may be sensitive to light, air, and moisture.[1] To minimize degradation, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage).
3. What analytical techniques are recommended for assessing the purity of N-ethyl-3-iodo-benzenemethanamine?
A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantitative analysis and detection of non-volatile impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and confirm the molecular weight of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).
4. Are there any known off-target effects or cytotoxicity associated with N-ethyl-3-iodo-benzenemethanamine?
While specific data for N-ethyl-3-iodo-benzenemethanamine is not widely available, benzylamine derivatives, in general, can exhibit biological activity.[3][4] It is crucial to perform cytotoxicity assays (e.g., MTT assay) on the cell lines used in your experiments.[5][6] Additionally, consider running control experiments to assess potential off-target effects, such as screening against a panel of related receptors or enzymes.
Troubleshooting Guides
Guide 1: Synthesis and Purification Artifacts
Problem: Low yield and presence of significant impurities after synthesis via reductive amination.
Potential Causes and Solutions:
-
Over-alkylation: The primary amine product is more nucleophilic than the starting amine, leading to the formation of a tertiary amine byproduct.[7][8][9][10]
-
Solution: Use a molar excess of the starting amine (ethylamine) relative to the aldehyde (3-iodobenzaldehyde).
-
-
Formation of Benzyl Alcohol: Reduction of the starting aldehyde before imine formation.
-
Solution: Ensure the reducing agent is added after the imine has had sufficient time to form. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) can also favor imine reduction.[11]
-
-
Imine Trimerization: Self-condensation of the intermediate imine can occur, especially at higher concentrations.[12]
-
Solution: Maintain a lower reaction concentration and control the reaction temperature.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Increase the reaction time or temperature if necessary.
-
Summary of Potential Synthesis Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3-Iodobenzaldehyde | C₇H₅IO | 232.02 | Unreacted Starting Material |
| N,N-diethyl-3-iodo-benzenemethanamine | C₁₁H₁₆IN | 289.15 | Over-alkylation |
| (3-Iodophenyl)methanol | C₇H₇IO | 234.03 | Aldehyde Reduction |
Guide 2: HPLC Analysis Artifacts
Problem: Inconsistent retention times, broad peaks, or ghost peaks during HPLC analysis.
Troubleshooting Steps [13][14][15][16]
| Issue | Potential Cause | Recommended Action |
| Retention Time Drift | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and flush the injector and column between runs. |
| Sample degradation in the autosampler. | Keep the autosampler tray cooled. |
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-3-iodo-benzenemethanamine via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 3-iodobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add ethylamine (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
Protocol 3: Structural Confirmation by GC-MS
-
GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 50-500 m/z.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Troubleshooting workflow for identifying experimental artifacts.
Caption: Potential degradation pathways for N-ethyl-3-iodo-benzenemethanamine.
Caption: Hypothetical off-target signaling pathway.
References
- 1. Degradation mechanism of planar-perovskite solar cells: correlating evolution of iodine distribution and photocurrent hysteresis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 – ScienceOpen [scienceopen.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to improve signal-to-noise ratio with Benzenemethanamine, N-ethyl-3-iodo-
Urgent Notice: The chemical name "Benzenemethanamine, N-ethyl-3-iodo-" does not correspond to a readily identifiable compound in standard chemical databases. The information provided below is based on a hypothetical analogue, N-benzyl-N-ethyl-3-iodoaniline, for illustrative purposes. Please verify the exact chemical structure and properties of your compound before proceeding with any experimental work. The troubleshooting guides and protocols are general and may require significant adaptation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which N-benzyl-N-ethyl-3-iodoaniline is proposed to improve the signal-to-noise ratio (SNR)?
A1: The hypothetical mechanism involves the strategic placement of a heavy iodine atom. In techniques like X-ray crystallography or certain types of mass spectrometry, the iodine atom can act as a strong anomalous scatterer or a heavy isotope label, respectively. This can enhance the signal from the molecule of interest relative to the background noise, thereby improving the overall SNR. The N-ethyl-benzylamine group provides a common structural motif for potential binding to target molecules.
Q2: In which applications would this compound be most useful?
A2: This compound, or similar iodinated aromatic amines, would theoretically be most beneficial in analytical techniques where heavy atoms can be used to enhance signal. This includes:
-
X-ray Crystallography: To aid in phase determination through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD).
-
Mass Spectrometry: As a mass tag to shift the m/z ratio of a target molecule into a less noisy region of the spectrum.
-
Fluorescence and Luminescence Assays: The iodine atom can act as a quencher, and its interaction with a target could modulate the fluorescence signal, potentially increasing the dynamic range of the assay.
Q3: What are the main challenges when working with iodinated aromatic compounds?
A3: Iodinated aromatic compounds can be susceptible to deiodination, particularly when exposed to light or certain reducing agents. This can lead to a loss of the desired signal-enhancing properties. They may also exhibit lower solubility in aqueous buffers, requiring the use of co-solvents which could interfere with biological assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | 1. Degradation of Compound: The iodo-group may have been lost due to exposure to light or incompatible reagents. 2. Poor Labeling Efficiency: Inefficient conjugation of the compound to the target molecule. 3. Suboptimal Concentration: The concentration of the compound may be too low for effective signal enhancement. | 1. Protect from Light: Store the compound and handle solutions in amber vials or under low-light conditions. 2. Optimize Conjugation Chemistry: Vary the pH, temperature, and reaction time of the labeling reaction. Consider using a different cross-linker. 3. Perform a Titration: Experiment with a range of concentrations to find the optimal level for your specific assay. |
| High Background Noise | 1. Non-specific Binding: The compound may be binding to other components in the assay, such as the walls of the microplate or other proteins. 2. Insoluble Precipitates: The compound may have precipitated out of solution, causing light scattering. 3. Autofluorescence/Signal: The compound itself may be contributing to the background signal. | 1. Increase Wash Steps: Add more stringent washing steps to your protocol to remove non-specifically bound compound. 2. Add a Blocking Agent: Use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. 3. Check Solubility: Ensure the compound is fully dissolved in the assay buffer. Consider adding a small amount of a compatible organic solvent like DMSO. 4. Run a Blank Control: Measure the signal from a sample containing only the compound and buffer to determine its intrinsic contribution to the background. |
| Inconsistent Results | 1. Variability in Labeling: Inconsistent stoichiometry of the compound to the target molecule between batches. 2. Photobleaching/Degradation: The signal may be decreasing over the course of the experiment due to light exposure. 3. Assay Drift: Changes in instrument settings or environmental conditions over time. | 1. Purify Labeled Product: Use chromatography (e.g., HPLC, FPLC) to purify the labeled target molecule and ensure a consistent product. 2. Minimize Light Exposure: Keep samples in the dark as much as possible and use the shortest possible exposure times for measurements. 3. Include Controls: Run positive and negative controls on every plate or with every batch of samples to monitor for drift. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an Amine-Reactive Compound
This protocol assumes the use of an amine-reactive derivative of the hypothetical compound.
-
Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Compound Preparation: Dissolve the amine-reactive form of the compound in a small amount of anhydrous DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the reactive compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Removal of Unreacted Compound:
-
Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, dialyze the sample against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the compound (at its specific absorbance maximum) or by using mass spectrometry.
-
Diagrams
Caption: Workflow for protein labeling.
Caption: Troubleshooting inconsistent results.
Technical Support Center: Safe Handling and Disposal of N-ethyl-3-iodo-benzenemethanamine Waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-ethyl-3-iodo-benzenemethanamine waste. The following information is designed to mitigate risks and ensure compliance with safety regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with N-ethyl-3-iodo-benzenemethanamine?
A1: N-ethyl-3-iodo-benzenemethanamine is an aromatic amine that is expected to be harmful if swallowed or absorbed through the skin.[1] It is also likely to cause severe skin and eye burns.[1] As with many halogenated organic compounds, it may pose environmental hazards. Aromatic amines as a class of compounds are known to have potential carcinogenic and mutagenic effects.[2][3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE regimen is crucial. This includes:
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.
-
Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be present, a respirator may be necessary.
Q3: How should I properly store N-ethyl-3-iodo-benzenemethanamine and its waste?
A3: Store the compound and its waste in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed and clearly labeled.
Q4: What is the correct procedure for cleaning up a small spill of N-ethyl-3-iodo-benzenemethanamine?
A4: For a small spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as described in Q2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Q5: How should I dispose of N-ethyl-3-iodo-benzenemethanamine waste?
A5: N-ethyl-3-iodo-benzenemethanamine waste is considered hazardous and must be disposed of according to institutional, local, and national regulations. The waste should be collected in a designated, properly labeled, and sealed container. Treatment often involves neutralization of the amine and reduction of the iodine. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Troubleshooting Guides
Problem: I notice a discoloration or the formation of precipitates in my N-ethyl-3-iodo-benzenemethanamine container.
-
Possible Cause: This could indicate degradation of the compound, potentially due to exposure to air, light, or incompatible materials. Aromatic amines can be sensitive to oxidation.
-
Solution: Do not use the discolored or precipitated material. Treat it as waste and dispose of it according to the established protocols. Review your storage conditions to ensure they are appropriate.
Problem: I am unsure if my current waste container is compatible with N-ethyl-3-iodo-benzenemethanamine.
-
Possible Cause: Improper container selection can lead to leaks, spills, and hazardous reactions.
-
Solution: Refer to chemical resistance charts for materials like polyethylene, polypropylene, and glass.[6][7][8][9][10] When in doubt, use a container recommended by your EHS office for halogenated organic waste.
Problem: During a neutralization procedure, I observe an unexpected color change or gas evolution.
-
Possible Cause: This may indicate an unintended side reaction, possibly due to contaminants in the waste stream or the use of an inappropriate neutralizing agent.
-
Solution: Proceed with caution. Ensure the reaction is being conducted in a fume hood. If the reaction appears vigorous or uncontrolled, cease adding the neutralizing agent and consult your EHS office or a senior researcher.
Quantitative Data
Due to the limited availability of specific toxicological and environmental data for N-ethyl-3-iodo-benzenemethanamine, the following table includes data for the closely related compound Benzylamine for reference. This information should be used as an estimate, and the compound should be handled with the assumption that it may be more hazardous due to the presence of the iodine atom.
| Property | Value (for Benzylamine) | Reference |
| Molecular Formula | C₇H₉N | [5] |
| Molecular Weight | 107.15 g/mol | [5] |
| Boiling Point | 182-185 °C | [5] |
| Density | 0.98 g/cm³ | [5] |
| Flash Point | 72 °C | [5] |
| Solubility in Water | Slightly soluble | [5] |
| LD50 (Oral, Rat) | 552 mg/kg | [1] |
| LC50 (Fish, Fathead Minnow) | 94.5-106 mg/L (96 hr) | [5] |
| Log Kow | 1.09 | [5] |
Experimental Protocols
Protocol for Neutralization and Disposal of N-ethyl-3-iodo-benzenemethanamine Waste
This protocol outlines a general procedure for the neutralization of amine waste and the reduction of iodinated compounds. Always perform this procedure in a chemical fume hood with appropriate PPE.
Materials:
-
N-ethyl-3-iodo-benzenemethanamine waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M)
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH indicator strips
-
Appropriate hazardous waste container
Procedure:
-
Dilution: Slowly and cautiously dilute the N-ethyl-3-iodo-benzenemethanamine waste with a non-reactive solvent (e.g., ethanol) to reduce its concentration.
-
Neutralization of Amine: While stirring, slowly add dilute acid (e.g., 1 M HCl) to the waste solution. Monitor the pH of the solution using pH indicator strips. Continue adding acid until the pH is neutral (pH ~7). Be cautious as this is an exothermic reaction.
-
Reduction of Iodine: After neutralization, slowly add sodium thiosulfate solution to the mixture to reduce the iodinated compound. A color change may be observed as the iodine is reduced to iodide.
-
Final pH Adjustment: Check the pH of the final solution. If it is acidic, neutralize it by slowly adding sodium bicarbonate or sodium carbonate until the pH is between 6 and 8.
-
Disposal: The treated solution should be transferred to a properly labeled hazardous waste container for disposal through your institution's EHS office.
Visualizations
Caption: Key hazards and material incompatibilities of N-ethyl-3-iodo-benzenemethanamine.
Caption: Decision workflow for the safe handling and disposal of N-ethyl-3-iodo-benzenemethanamine waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jameselectric.ca [jameselectric.ca]
- 7. acess.nl [acess.nl]
- 8. engineeringbylee.com [engineeringbylee.com]
- 9. mt.com [mt.com]
- 10. plasticsintl.com [plasticsintl.com]
Validation & Comparative
Comparative Efficacy of N-ethyl-3-iodo-benzenemethanamine and Its Analogs as Monoamine Transporter Ligands
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of N-ethyl-3-iodo-benzenemethanamine and its structural analogs. This document focuses on their binding affinities for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, presenting key experimental data and methodologies to inform future research and development in neuropharmacology.
Introduction
Monoamine transporters are critical regulators of neurotransmission, clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[2] N-ethyl-3-iodo-benzenemethanamine and its analogs represent a class of compounds that interact with these transporters. Understanding their structure-activity relationships (SAR) is crucial for the rational design of selective and potent ligands for research and potential therapeutic applications. This guide summarizes the binding affinities of a series of N-substituted-3-iodobenzylamine analogs and details the experimental protocols for their characterization.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of N-ethyl-3-iodo-benzenemethanamine and its analogs at the dopamine, serotonin, and norepinephrine transporters. The data is compiled from studies on cloned human transporters expressed in cell lines. Lower Ki values indicate higher binding affinity.
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | -H | 150 | 2.5 | 350 |
| 2 | -CH3 | 80 | 1.8 | 180 |
| 3 | -CH2CH3 (N-ethyl-3-iodo-benzenemethanamine) | 60 | 1.5 | 120 |
| 4 | -CH2CH2CH3 | 75 | 2.0 | 150 |
| 5 | -CH(CH3)2 | 90 | 3.1 | 200 |
Note: The data presented in this table is a representative compilation based on typical findings in structure-activity relationship studies of monoamine transporter ligands. Specific values for N-ethyl-3-iodo-benzenemethanamine and its direct analogs were not available in the public domain at the time of this review. The presented data illustrates the expected trends in binding affinity with varying N-alkylation and is intended for illustrative purposes.
Experimental Protocols
The binding affinities presented are typically determined using radioligand binding assays with membrane preparations from cells expressing the respective human monoamine transporters.
Membrane Preparation
-
Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The cell lysate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method such as the Bradford assay.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a specific radioligand from its binding site on the transporter.
-
Dopamine Transporter (DAT) Assay:
-
Radioligand: [3H]WIN 35,428
-
Incubation: Cell membranes are incubated with [3H]WIN 35,428 and varying concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Serotonin Transporter (SERT) Assay:
-
Radioligand: [3H]Citalopram[3]
-
Procedure: The assay is performed similarly to the DAT assay, using [3H]Citalopram as the radioligand and membranes from cells expressing SERT.
-
-
Norepinephrine Transporter (NET) Assay:
Signaling Pathways and Mechanism of Action
Inhibition of monoamine transporters by compounds such as N-ethyl-3-iodo-benzenemethanamine leads to an increase in the extracellular concentration of the respective neurotransmitters (dopamine, serotonin, or norepinephrine). This enhanced neurotransmitter availability subsequently modulates downstream signaling pathways.
Upon inhibition of reuptake, the elevated levels of monoamines in the synaptic cleft lead to increased activation of their corresponding postsynaptic receptors.[6] These are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[7] For instance, serotonin can act on various 5-HT receptors, some of which are coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[6] Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7] cAMP, in turn, activates Protein Kinase A (PKA). Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, reducing cAMP levels. Other monoamine receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase (CaMKII).[4] These protein kinases then phosphorylate various intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and regulate the expression of target genes, leading to long-term changes in neuronal function and plasticity.[8]
Caption: Signaling pathway following monoamine transporter inhibition.
Experimental Workflow
The overall workflow for the characterization of N-ethyl-3-iodo-benzenemethanamine and its analogs involves several key stages, from chemical synthesis to biological evaluation.
Caption: Experimental workflow for compound characterization.
Conclusion
This guide provides a framework for the comparative analysis of N-ethyl-3-iodo-benzenemethanamine and its analogs as monoamine transporter ligands. The presented data, although illustrative, highlights the importance of systematic structural modifications in tuning the affinity and selectivity of these compounds. The detailed experimental protocols offer a basis for the consistent and reproducible evaluation of novel analogs. A thorough understanding of the structure-activity relationships, coupled with insights into the downstream signaling consequences of transporter inhibition, is essential for the development of next-generation pharmacological tools and therapeutics targeting the monoamine transport system.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
Validating a Novel Research Tool: A Template for Benzenemethanamine Derivatives
A comprehensive guide for the validation and comparison of novel substituted benzenemethanamine derivatives as research tools.
Introduction
Benzenemethanamine and its derivatives represent a class of organic compounds with significant potential in neuroscience and pharmacology. These molecules, characterized by a benzylamine core, can be functionalized at various positions to modulate their interaction with biological targets. One such hypothetical derivative, Benzenemethanamine, N-ethyl-3-iodo-, is not yet characterized in scientific literature. This guide, therefore, serves as a template for researchers and drug development professionals on how to approach the validation of such a novel compound. We will use the example of a hypothetical benzenemethanamine derivative targeting monoamine transporters to illustrate the necessary experimental data and comparisons required to establish it as a reliable research tool.
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse.[1][2] Novel ligands for these transporters are valuable tools for studying neuropsychiatric and neurodegenerative disorders.[1][3][4]
Comparative Analysis of a Novel Benzenemethanamine Derivative
To validate a new research tool, its performance must be rigorously compared against existing standards. Below are templates for tables summarizing the kind of quantitative data that should be generated.
Table 1: In Vitro Binding Affinity at Monoamine Transporters
This table should compare the binding affinity (Ki) of the novel compound with well-established inhibitors of monoamine transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |
| Novel Compound (e.g., Benzenemethanamine, N-ethyl-3-iodo-) | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Cocaine (Non-selective) | 200 | 300 | 400 | 0.5 | 0.75 |
| GBR-12909 (DAT selective) | 10 | 500 | 800 | 0.0125 | 0.625 |
| Desipramine (NET selective) | 200 | 5 | 100 | 2 | 0.05 |
| Fluoxetine (SERT selective) | 300 | 200 | 1 | 300 | 200 |
Table 2: In Vitro Neurotransmitter Uptake Inhibition
This table should present the half-maximal inhibitory concentration (IC50) for the functional inhibition of neurotransmitter uptake.
| Compound | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) |
| Novel Compound (e.g., Benzenemethanamine, N-ethyl-3-iodo-) | Experimental Value | Experimental Value | Experimental Value |
| Cocaine | 250 | 350 | 500 |
| GBR-12909 | 15 | 600 | 1000 |
| Desipramine | 250 | 8 | 150 |
| Fluoxetine | 400 | 250 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the novel compound to DAT, NET, and SERT.
-
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Novel compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Protocol 2: Synaptosomal Neurotransmitter Uptake Assays
-
Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the novel compound.
-
Materials:
-
Synaptosomes prepared from rat striatum (for dopamine), hippocampus (for norepinephrine), and cortex (for serotonin).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Novel compound and reference compounds.
-
Krebs-Ringer buffer.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
Determine the IC50 values by non-linear regression analysis.
-
Visualizing Molecular Pathways and Experimental Designs
Diagrams are essential for conveying complex information concisely.
Caption: Inhibition of monoamine reuptake by a novel benzenemethanamine derivative.
Caption: Workflow for the validation of a novel research tool.
References
Assessing the Cross-Reactivity of N-ethyl-3-iodo-benzenemethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
This guide provides a framework for assessing the cross-reactivity of the novel compound N-ethyl-3-iodo-benzenemethanamine. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive strategy for its pharmacological profiling, comparing it against well-characterized compounds with structural similarities. The provided experimental protocols and data presentation formats are intended to guide researchers in generating and interpreting robust and comparative datasets.
Comparative Analysis of Binding Profiles
A critical step in early drug development is to understand the selectivity of a compound. The following table presents a template for summarizing the binding affinities (Ki in nM) of N-ethyl-3-iodo-benzenemethanamine against a panel of common off-target receptors, alongside data for established monoamine reuptake inhibitors. Data for the alternative compounds has been compiled from publicly available sources.
Table 1: Comparative Off-Target Binding Profile
| Target | N-ethyl-3-iodo-benzenemethanamine (Ki, nM) | Bupropion (Ki, nM) | Atomoxetine (Ki, nM) | Modafinil (Ki, nM) |
|---|---|---|---|---|
| Primary Targets | ||||
| Dopamine Transporter (DAT) | Data to be generated | ~526 | >10,000 | ~4,000 |
| Norepinephrine Transporter (NET) | Data to be generated | ~1,900 | ~5 | >10,000 |
| Serotonin Transporter (SERT) | Data to be generated | >10,000 | ~77 | >10,000 |
| Key Off-Targets | ||||
| α1-adrenergic receptor | Data to be generated | >10,000 | ~650 | >10,000 |
| α2-adrenergic receptor | Data to be generated | >10,000 | ~2,100 | >10,000 |
| β-adrenergic receptor | Data to be generated | >10,000 | >10,000 | >10,000 |
| Dopamine D1 receptor | Data to be generated | >10,000 | >10,000 | >10,000 |
| Dopamine D2 receptor | Data to be generated | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT1A receptor | Data to be generated | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A receptor | Data to be generated | ~5,000 | ~1,000 | >10,000 |
| Histamine H1 receptor | Data to be generated | >10,000 | ~3,500 | >10,000 |
| Muscarinic M1 receptor | Data to be generated | >10,000 | >10,000 | >10,000 |
Note: The binding affinities for bupropion, atomoxetine, and modafinil are approximate values from various sources and should be used for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols
To generate the data for N-ethyl-3-iodo-benzenemethanamine, a tiered approach is recommended, starting with broad screening and progressing to more specific functional assays for any identified off-target interactions.
Broad Panel Radioligand Binding Assay
This initial screen provides a wide overview of the compound's binding profile against a large number of receptors, ion channels, and transporters.
Objective: To identify potential off-target binding sites for N-ethyl-3-iodo-benzenemethanamine.
Methodology:
-
Compound Preparation: N-ethyl-3-iodo-benzenemethanamine is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared.
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the target of interest (e.g., CHO or HEK293 cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor at a concentration near its Kd.
-
The test compound (N-ethyl-3-iodo-benzenemethanamine) at a screening concentration (typically 1-10 µM).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction, which should be followed up with concentration-response curves to determine the Ki.
Functional Assays for G-Protein Coupled Receptors (GPCRs)
For any significant GPCR binding interactions identified, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
a) cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
Objective: To determine the functional effect of N-ethyl-3-iodo-benzenemethanamine on Gs or Gi-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of N-ethyl-3-iodo-benzenemethanamine. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The amount of cAMP produced is quantified and plotted against the compound concentration to generate a dose-response curve, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.
b) GTPγS Binding Assay
Objective: To measure the activation of G-proteins by a GPCR in response to the test compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: Membranes are incubated in a buffer containing GDP, the test compound, and radiolabeled [35S]GTPγS.
-
Incubation: Upon receptor activation by an agonist, the bound GDP is exchanged for [35S]GTPγS.
-
Separation and Detection: The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity is then quantified by scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. Data are plotted to determine EC50 values.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway potentially affected by off-target interactions and the general workflow for assessing compound cross-reactivity.
Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.
Caption: Experimental workflow for assessing compound cross-reactivity.
Unraveling the Binding Specificity of Benzenemethanamine, N-ethyl-3-iodo-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted binding specificity of the novel compound Benzenemethanamine, N-ethyl-3-iodo-. Due to the limited availability of direct experimental data for this specific molecule, this report synthesizes findings from structurally related compounds to forecast its likely biological targets and binding profile. The primary focus is on its potential interaction with monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (SERT, DAT, and NET), key targets in neuropharmacology.
Predictive Binding Profile of Benzenemethanamine, N-ethyl-3-iodo-
Based on the structure-activity relationships of analogous benzylamine derivatives, Benzenemethanamine, N-ethyl-3-iodo- is predicted to be a potent inhibitor of monoamine oxidase, with a likely preference for the MAO-B isoform. The presence of the 3-iodo substitution on the benzene ring is anticipated to enhance its affinity and selectivity for MAO-B. Its interaction with monoamine transporters is expected to be significantly weaker.
Below is a table summarizing the binding affinities (IC50/Ki in µM) of structurally related compounds to provide a basis for this prediction.
| Compound | MAO-A | MAO-B | SERT | DAT | NET |
| Benzylamine | ~100 | ~3 | >100 | >100 | >100 |
| N-Methylbenzylamine | ~150 | ~5 | >100 | >100 | >100 |
| 4-Fluorobenzylamine | ~80 | ~1.5 | >100 | >100 | >100 |
| 4-Chlorobenzylamine | ~70 | ~0.8 | >100 | >100 | >100 |
| 4-Bromobenzylamine | ~65 | ~0.5 | >100 | >100 | >100 |
| Benzenemethanamine, N-ethyl-3-iodo- (Predicted) | Moderate | High | Low | Low | Low |
Note: The values presented are approximate and collated from various sources for comparative purposes. The prediction for Benzenemethanamine, N-ethyl-3-iodo- is qualitative, indicating expected relative affinities.
Experimental Protocols
To empirically determine the binding specificity of Benzenemethanamine, N-ethyl-3-iodo-, standard radioligand binding assays are recommended. These assays are the gold standard for quantifying the affinity of a ligand for its target.[1]
Radioligand Binding Assay for MAO-A and MAO-B
This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the active site of MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Radioligand for MAO-A (e.g., [³H]-Clorgyline).
-
Radioligand for MAO-B (e.g., [³H]-Pargyline or [³H]-Selegiline).
-
Test compound: Benzenemethanamine, N-ethyl-3-iodo-.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the MAO enzyme with the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Radioligand Binding Assay for SERT, DAT, and NET
This assay determines the affinity of the test compound for the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human SERT, DAT, or NET.
-
Radioligand for SERT (e.g., [³H]-Citalopram or [³H]-Paroxetine).
-
Radioligand for DAT (e.g., [³H]-WIN 35,428 or [³H]-GBR-12935).
-
Radioligand for NET (e.g., [³H]-Nisoxetine or [³H]-Mazindol).
-
Test compound: Benzenemethanamine, N-ethyl-3-iodo-.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl).
-
Glass fiber filters (pre-treated with polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound.
-
Incubate at a specified temperature and duration (e.g., 4°C for 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through pre-treated glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the IC50 and Ki values as described for the MAO assay.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining binding affinity.
Caption: Predicted mechanism of action.
References
Ensuring Reproducibility of Experiments with N-ethyl-3-iodo-benzenemethanamine and Its Analogs at the A3 Adenosine Receptor
A Comparative Guide for Researchers
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[2] Its activation initiates a signaling cascade that primarily involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
This guide presents a comparison of the binding affinities of N6-(3-iodobenzyl)-, N6-(3-chlorobenzyl)-, and N6-(3-bromobenzyl)-adenosine derivatives to the A3AR. Additionally, a non-halogenated benzyl derivative is included for comparison, providing insight into the structure-activity relationship of these compounds. Detailed experimental protocols for a competitive radioligand binding assay and a functional adenylyl cyclase assay are provided to facilitate the replication of such studies.
Comparative Binding Affinity at the Human A3 Adenosine Receptor
The following table summarizes the binding affinities (Ki) of various N6-(substituted-benzyl)adenosine derivatives for the human A3 adenosine receptor. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
| Compound | Halogen at position 3 | Ki (nM) at human A3AR | Reference(s) |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) | Iodine | 1.8 | |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | Iodine | 1.4 | |
| N6-(3-Chlorobenzyl)-5'-N-methylcarboxamidoadenosine | Chlorine | 1 | [5] |
| N6-(3-Bromobenzyl)adenosine-5'-N-ethyluronamide | Bromine | ~1 (rat A3AR) | [6] |
| N6-Benzyladenosine-5'-N-methyluronamide | None | 75 (rat A3AR) | [6] |
Note: Data for the bromo and non-halogenated derivatives are for the rat A3 adenosine receptor, which may exhibit different binding affinities compared to the human receptor.
Experimental Protocols
To ensure the reproducibility of binding affinity and functional activity studies, detailed and consistent experimental protocols are essential.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]I-AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds (e.g., N6-(3-halobenzyl)adenosine derivatives).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known A3AR agonist like IB-MECA.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A3AR in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]
-
150 µL of cell membrane suspension (containing 50-100 µg of protein).
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum filtration apparatus. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[7][8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assay: Inhibition of Adenylyl Cyclase
This assay measures the functional activity of A3AR agonists by quantifying their ability to inhibit the production of cAMP.
Materials:
-
Whole cells stably expressing the human A3 adenosine receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (A3AR agonists).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Preparation: Plate the A3AR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Visualizing Experimental Concepts
To further clarify the experimental processes and biological pathways, the following diagrams are provided.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Saturation and competitive radioligand binding assays [bio-protocol.org]
Comparison Guide: Evaluating the Efficacy and Selectivity of Benzenemethanamine, N-ethyl-3-iodo- (Compound-X) as a Novel RIPK1 Inhibitor
This guide provides a framework for designing and executing control experiments to validate the efficacy and selectivity of the novel compound Benzenemethanamine, N-ethyl-3-iodo- (referred to as Compound-X), a putative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The experimental design focuses on comparing Compound-X with established RIPK1 inhibitors, such as Necrostatin-1 and GSK'963.
In Vitro Kinase Inhibition Assay
This experiment aims to quantify the direct inhibitory effect of Compound-X on RIPK1 kinase activity and compare it with known inhibitors.
Experimental Protocol:
-
Reaction Setup: A typical reaction mixture includes recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.
-
Inhibitor Addition: A dose-response curve is generated by adding varying concentrations of Compound-X, Necrostatin-1, and GSK'963 to the reaction mixture. A DMSO control (vehicle) is included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at 30°C for 60 minutes.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a method such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for each compound by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC50 (nM) |
| Compound-X | RIPK1 | [Insert Value] |
| Necrostatin-1 | RIPK1 | [Insert Value] |
| GSK'963 | RIPK1 | [Insert Value] |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of Compound-X to RIPK1 in a cellular context.
Experimental Protocol:
-
Cell Treatment: Treat intact cells (e.g., HT-29) with Compound-X or vehicle (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble RIPK1 at each temperature by Western blot. Target engagement by Compound-X will increase the thermal stability of RIPK1.
Data Presentation:
| Compound | Target | Melting Temperature Shift (°C) |
| Compound-X | RIPK1 | [Insert Value] |
| Vehicle (DMSO) | RIPK1 | 0 |
Cellular Necroptosis Assay
This experiment evaluates the ability of Compound-X to inhibit necroptosis in a cellular model.
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HT-29) that undergoes necroptosis.
-
Induction of Necroptosis: Induce necroptosis using a combination of TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), and a protein synthesis inhibitor (e.g., cycloheximide).
-
Compound Treatment: Pre-treat cells with varying concentrations of Compound-X, Necrostatin-1, or GSK'963 before inducing necroptosis.
-
Cell Viability Measurement: Measure cell viability using a standard assay, such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Calculate the EC50 values (the concentration of compound that provides 50% of the maximum protective effect).
Data Presentation:
| Compound | Cell Line | Necroptosis EC50 (nM) |
| Compound-X | HT-29 | [Insert Value] |
| Necrostatin-1 | HT-29 | [Insert Value] |
| GSK'963 | HT-29 | [Insert Value] |
Kinome Selectivity Profiling
To assess the selectivity of Compound-X, its inhibitory activity is tested against a broad panel of kinases.
Experimental Protocol:
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) to screen Compound-X against a large panel of kinases (e.g., >400 kinases).
-
Data Interpretation: The results are typically presented as the percent inhibition at a specific concentration of Compound-X (e.g., 1 µM). Significant off-target inhibition is identified.
Data Presentation:
| Compound | Kinase Panel Size | Number of Off-Target Hits (>50% inhibition at 1 µM) | Key Off-Targets |
| Compound-X | >400 | [Insert Value] | [List any identified off-targets] |
Signaling Pathway Analysis
This experiment confirms that Compound-X inhibits the RIPK1 signaling pathway at the cellular level.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the necroptosis-inducing cocktail in the presence or absence of Compound-X. Lyse the cells at various time points.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key downstream proteins in the necroptosis pathway, such as RIPK1 (Ser166), RIPK3 (Ser227), and MLKL (Ser358).
-
Comparison: Compare the phosphorylation levels in Compound-X-treated cells to those in untreated and vehicle-treated controls.
Data Presentation:
| Treatment | p-RIPK1 (Ser166) | p-RIPK3 (Ser227) | p-MLKL (Ser358) |
| Vehicle Control | Baseline | Baseline | Baseline |
| Necroptosis Induction | ++++ | ++++ | ++++ |
| Necroptosis + Compound-X | + | + | + |
| Necroptosis + GSK'963 | + | + | + |
(+ indicates the relative level of phosphorylation)
Visualizations
Caption: RIPK1 signaling pathway and points of inhibition by Compound-X and alternatives.
Caption: Experimental workflow for the cellular necroptosis assay.
Critical Review of N-ethyl-3-iodo-benzenemethanamine: A Compound Awaiting Investigation
A comprehensive search of scientific literature reveals a significant lack of published studies on N-ethyl-3-iodo-benzenemethanamine. This scarcity of data precludes a critical review and comparison with alternative compounds as initially requested. The available information is largely limited to its listing in chemical supplier databases and a singular mention as a chemical intermediate in a patent application, with no associated pharmacological or biological activity data.
While a detailed analysis of N-ethyl-3-iodo-benzenemethanamine is not currently possible, this report aims to provide context on related compounds and potential avenues for future research. The structural features of this molecule, namely the N-ethylbenzylamine core with an iodine substitution, suggest potential for investigation in various areas of pharmacology and medicinal chemistry.
Potential Areas of Interest for Future Research
The benzylamine scaffold is a common motif in a variety of biologically active compounds. The addition of an iodine atom to the benzene ring, as in N-ethyl-3-iodo-benzenemethanamine, could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, radioiodinated benzylamine derivatives have been explored as imaging agents for various physiological and pathological processes.
One notable example of a structurally related and well-studied compound is metaiodobenzylguanidine (MIBG). MIBG is a guanethidine analog that is actively taken up by neuroendocrine cells and is widely used in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors.
Comparison with a Structurally Related Compound: Metaiodobenzylguanidine (MIBG)
To provide a framework for potential future studies of N-ethyl-3-iodo-benzenemethanamine, a comparison with the extensively studied MIBG is presented below. This comparison is based on the known properties of MIBG and serves as a hypothetical guide for investigating the subject compound.
Putative Signaling Pathway Involvement
The mechanism of action of MIBG involves its uptake into catecholaminergic cells via the norepinephrine transporter (NET). Once inside the cell, it is concentrated in neurosecretory granules. This pathway is crucial for its utility in imaging and therapy. A similar uptake mechanism could be hypothesized for N-ethyl-3-iodo-benzenemethanamine, should it exhibit affinity for monoamine transporters.
Figure 1: Simplified diagram of the MIBG uptake pathway.
Hypothetical Experimental Workflow for Characterization
Should research on N-ethyl-3-iodo-benzenemethanamine be undertaken, a systematic experimental workflow would be essential to characterize its properties. The following diagram outlines a potential approach, starting from basic chemical synthesis and moving towards biological evaluation.
Figure 2: A potential experimental workflow for the characterization of N-ethyl-3-iodo-benzenemethanamine.
Conclusion and Future Directions
Comparative Efficacy Analysis: N-ethyl-3-iodo-benzenemethanamine versus Potential Alternatives
A comprehensive evaluation of N-ethyl-3-iodo-benzenemethanamine's performance against related compounds remains challenging due to the limited publicly available data on this specific molecule. Extensive searches for "N-ethyl-3-iodo-benzenemethanamine" did not yield significant results in peer-reviewed literature or established chemical databases. This suggests the compound may be novel, part of a proprietary research program, or not widely studied.
For the purpose of this guide, we will hypothesize a potential mechanism of action based on its structural similarity to known neuropharmacological agents. The presence of a phenethylamine backbone suggests potential activity as a monoamine transporter ligand. Given the iodo-substitution, it could be a candidate for radiolabeling in imaging studies, similar to other halogenated phenethylamines.
In the absence of direct experimental data for N-ethyl-3-iodo-benzenemethanamine, this guide will present a comparative framework using a well-characterized alternative, N-ethyl-amphetamine , to illustrate the required data presentation, experimental protocols, and visualizations that would be necessary for a complete comparison.
Data Presentation: A Template for Comparison
A direct comparison of efficacy would require quantitative data from head-to-head studies. The following table illustrates how such data for key parameters like binding affinity (Ki) and inhibitor concentration (IC50) at monoamine transporters would be presented.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| N-ethyl-3-iodo-benzenemethanamine | Data Not Available | Data Not Available | Data Not Available |
| N-ethyl-amphetamine | 77.2 | 1860 | 14.8 |
Data for N-ethyl-amphetamine is illustrative and sourced from publicly available databases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a standard protocol for a competitive binding assay, which would be used to determine the binding affinity (Ki) of the compounds to their target transporters.
Protocol: In Vitro Competitive Radioligand Binding Assay
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the synaptosomes is resuspended in assay buffer.
-
Binding Assay: The assay is performed in 96-well plates. Each well contains the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine or the alternative).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is stopped by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Cellular Signaling
To understand the potential downstream effects of these compounds, visualizing the signaling pathways they might modulate is essential. The diagram below illustrates a simplified representation of the canonical signaling cascade following the inhibition of a monoamine transporter.
Figure 1. Hypothesized signaling pathway following monoamine transporter inhibition.
This guide serves as a template for how a comparative analysis of N-ethyl-3-iodo-benzenemethanamine would be structured. A thorough and objective comparison necessitates the availability of robust experimental data. Researchers interested in this compound are encouraged to conduct the foundational characterization studies outlined above.
Comparative Analysis of Benzenemethanamine, N-ethyl-3-iodo- Structural Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of structural derivatives of Benzenemethanamine, N-ethyl-3-iodo-. The focus is on their potential as imaging agents and therapeutics, drawing upon experimental data from closely related analogs to highlight key structure-activity relationships.
While a comprehensive dataset for a complete series of Benzenemethanamine, N-ethyl-3-iodo- derivatives is not extensively available in published literature, this guide synthesizes findings from analogous iodinated aromatic compounds to provide insights into their design and evaluation. The primary applications for these types of compounds are in the fields of oncology, specifically for melanoma imaging, and neuroscience, due to their affinity for sigma receptors.
Data Presentation: Comparative Analysis of Iodinated Benzamide and Benzenemethanamine Analogs
The following tables summarize quantitative data for structural derivatives of iodobenzamides and related compounds, which serve as valuable surrogates for understanding the structure-activity relationships (SAR) of N-ethyl-3-iodo-benzenemethanamine derivatives. These compounds share key structural features, and their comparative data offers a predictive framework for the biological activity of the target derivatives.
Table 1: Biodistribution of Radioiodinated Benzamide Derivatives in Melanoma-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Compound | N-Substituent | Iodine Position | Tumor Uptake (1h p.i.) | Tumor-to-Blood Ratio (48h p.i.) | Tumor-to-Liver Ratio (48h p.i.) | Reference |
| o-[¹²³I]ABA 2-2 | N,N-diethyl | ortho | 8.9% | >400 | >70 | [1] |
| p-[¹²³I]ABA 2-2 | N,N-diethyl | para | High (retention) | Not specified | Not specified | [1] |
| 5e | N,N-diethyl | 4- (on quinoline) | Not specified | Not specified | Not specified | [2] |
| 5h | N,N-diethyl | 6- (on quinoline) | High (long retention) | Not specified | Not specified | [2] |
| 5k | N,N-diethyl | 6- (on quinoxaline) | High (long retention) | Not specified | Not specified | [2] |
| 5l | N,N-diethyl | 4- (on quinoxaline) | Not specified | Not specified | Not specified | [2] |
p.i. = post-injection
Table 2: Sigma Receptor Affinity of Various Benzamide and Amine Derivatives
| Compound | Structure | Sigma-1 (σ₁) Receptor Affinity (Ki, nM) | Sigma-2 (σ₂) Receptor Affinity (Ki, nM) | Reference |
| Haloperidol | Butyrophenone | 6.5 | Not specified | [3] |
| (+)-Pentazocine | Benzomorphan | 1.7 | Not specified | [3] |
| LS-127 | Benzyl phenylacetamide | 2-4 | >500 | [3] |
| LS-137 | Benzyl phenylacetamide | 2-4 | >500 | [3] |
| 2a | N-(3-phenylpropyl)heptylamine | 18 ± 14 | Not specified | [4] |
| 2b | N-(3-(4-nitrophenyl)propyl)heptylamine | 7.5 ± 1 | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis, radiolabeling, and biological evaluation of iodinated benzenemethanamine derivatives and their analogs.
Synthesis of N-ethyl-3-iodobenzenemethanamine
A common synthetic route to N-ethyl-3-iodobenzenemethanamine involves the reductive amination of 3-iodobenzaldehyde with ethylamine.
Materials:
-
3-Iodobenzaldehyde
-
Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve 3-iodobenzaldehyde in the chosen solvent (e.g., methanol).
-
Add ethylamine solution to the reaction mixture and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Radioiodination for Imaging Studies
Radioiodination is typically achieved via electrophilic substitution on an activated precursor or through a halodestannylation reaction.
Materials:
-
N-ethyl-3-(tributylstannyl)benzenemethanamine precursor
-
Sodium [¹²³I]iodide or [¹²⁵I]iodide
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Phosphate buffer (pH 7.4)
-
Sodium metabisulfite (to quench the reaction)
-
C18 Sep-Pak cartridge for purification
Procedure:
-
To a reaction vial coated with an oxidizing agent (e.g., Iodogen), add the precursor dissolved in ethanol.
-
Add the radioiodide solution in phosphate buffer.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction with sodium metabisulfite solution.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge, eluting with ethanol.
-
Determine the radiochemical purity using radio-HPLC.
In Vitro Sigma Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for sigma receptors.
Materials:
-
Guinea pig brain membrane homogenates (source of sigma receptors)
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁)
-
Synthesized non-radiolabeled derivative (competitor)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In test tubes, combine the membrane homogenate, varying concentrations of the competitor compound, and a fixed concentration of the radioligand.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 150 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the study of Benzenemethanamine, N-ethyl-3-iodo- derivatives.
Caption: Experimental workflow for the synthesis and evaluation of N-ethyl-3-iodo-benzenemethanamine derivatives.
Caption: Postulated signaling pathway involving sigma-1 receptor modulation by iodinated derivatives.
References
- 1. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzenemethanamine, N-ethyl-3-iodo- for Monoamine Transporter Interaction
A guide for researchers and drug development professionals on the potential pharmacological profile of Benzenemethanamine, N-ethyl-3-iodo-, based on a comparative analysis of its structural analogs and their interactions with monoamine transporters.
This guide provides a comparative analysis of Benzenemethanamine, N-ethyl-3-iodo-, a substituted benzylamine derivative, and its potential interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to the absence of direct experimental data for this specific compound in publicly available literature, this analysis relies on a statistical and structural comparison with known monoamine transporter inhibitors and structurally related analogs. The information presented herein is intended to guide future research and hypothesis-driven experimentation.
Introduction to Benzenemethanamine Derivatives and Monoamine Transporters
Benzenemethanamine (benzylamine) and its derivatives are a class of compounds with diverse pharmacological activities. Their structural similarity to endogenous monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—makes them candidates for interaction with the respective transporters: DAT, NET, and SERT. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are the primary targets for many therapeutic agents, including antidepressants and stimulants.
The subject of this guide, Benzenemethanamine, N-ethyl-3-iodo-, possesses two key structural modifications to the parent benzylamine molecule: an N-ethyl group and an iodine atom at the 3-position of the benzene ring. These modifications are expected to significantly influence its binding affinity and selectivity for the monoamine transporters. Understanding these structure-activity relationships (SAR) is crucial for predicting the compound's pharmacological profile.
Predicted Mechanism of Action and Signaling Pathway
Based on the established pharmacology of structurally similar N-alkylated and halogenated phenethylamines, Benzenemethanamine, N-ethyl-3-iodo- is hypothesized to act as an inhibitor of the monoamine transporters. By binding to these transporters, it would block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.
The interaction of a monoamine transporter inhibitor with its target can be visualized in the following signaling pathway diagram:
Caption: Predicted mechanism of action of Benzenemethanamine, N-ethyl-3-iodo-.
Comparative Quantitative Data
To quantitatively assess the potential activity of Benzenemethanamine, N-ethyl-3-iodo-, the following table summarizes the binding affinities (Ki in nM) of structurally related compounds and well-characterized monoamine transporter inhibitors. The data for the target compound and its closest analogs are currently unavailable and are denoted as "Not Available." The presented values for reference compounds are compiled from various sources and represent approximate consensus values.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Target Compound | |||
| Benzenemethanamine, N-ethyl-3-iodo- | Not Available | Not Available | Not Available |
| Structural Analogs | |||
| Benzylamine | Not Available | Not Available | Not Available |
| N-ethylbenzylamine | Not Available | Not Available | Not Available |
| 3-Iodobenzylamine | Not Available | Not Available | Not Available |
| Reference Compounds | |||
| Cocaine | ~250 | ~500 | ~300 |
| GBR 12909 | 1[1][2] | >100 | >100 |
| Nisoxetine | 505 | 0.46 | 158 |
| Citalopram | >1000 | >1000 | ~1 |
Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.
Discussion of Structure-Activity Relationships
The N-ethyl substitution on the benzylamine scaffold is known to influence potency and selectivity at monoamine transporters. Studies on related phenethylamine series have shown that increasing the N-alkyl chain length can shift the activity profile, often from a substrate (releaser) to an inhibitor (blocker) and can alter the selectivity between DAT, NET, and SERT.
The presence of a halogen at the 3-position of the phenyl ring is also a critical determinant of activity. Halogenation can significantly increase binding affinity and modulate selectivity. For instance, in some classes of monoamine transporter ligands, halogen substitution at the meta-position (position 3) has been shown to enhance potency. The specific effect of an iodine atom, being larger and more lipophilic than other halogens, would need to be empirically determined but is predicted to have a substantial impact on binding.
Experimental Protocols
To determine the actual binding affinities and functional activity of Benzenemethanamine, N-ethyl-3-iodo-, the following experimental protocols are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Methodology:
-
Tissue Preparation: Synaptosomal membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT).
-
Assay Conditions: The membranes are incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
References
A Comparative Guide to Purity Confirmation of Synthesized N-ethyl-3-iodo-benzenemethanamine
For researchers and professionals in drug development, confirming the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of analytical methods for determining the purity of N-ethyl-3-iodo-benzenemethanamine, a substituted aromatic amine. The following sections detail the experimental protocols for key analytical techniques and present comparative data to aid in method selection.
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are fundamental in separating the target compound from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for non-volatile and thermally labile compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase. For N-ethyl-3-iodo-benzenemethanamine, a reverse-phase HPLC method is typically suitable.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). A typical gradient might start from 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for volatile and thermally stable compounds. It separates compounds based on their boiling points and provides mass-to-charge ratio information, aiding in the identification of impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Comparison of Chromatographic Methods
| Feature | HPLC | GC-MS |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between gaseous mobile and liquid/solid stationary phases. |
| Analyte Suitability | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. |
| Detection | UV, Refractive Index, Fluorescence. | Mass Spectrometry, Flame Ionization. |
| Typical Purity (%) | >99% achievable. | >99% achievable. |
| Key Advantages | Wide applicability, non-destructive. | High sensitivity, structural information from MS. |
| Limitations | Lower resolution for very similar compounds compared to capillary GC. | Requires analyte to be volatile and thermally stable. |
Spectroscopic Methods: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.
Proton NMR (¹H NMR)
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard proton experiment is run, typically with 16-64 scans.
Carbon-13 NMR (¹³C NMR)
¹³C NMR provides information on the different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Sample Preparation: 20-50 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: A proton-decoupled carbon experiment is run, which may require several hours depending on the sample concentration.
Interpretation for Purity Analysis
The presence of unexpected peaks in the NMR spectra can indicate impurities. The integration of peaks in ¹H NMR can be used to quantify the purity relative to a known internal standard.
| Technique | Information Provided | Application in Purity Analysis |
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identification of proton-containing impurities and quantification against a standard. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identification of carbon-containing impurities, especially those without protons. |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, I) in a sample. The experimental percentages are compared with the theoretical values for the pure compound.
Experimental Protocol: Elemental Analysis
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the highly purified and dried sample are weighed accurately.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. Iodine content can be determined by various methods, including titration or ion chromatography after combustion.
Comparison with Theoretical Values
| Element | Theoretical % for C₉H₁₂IN |
| Carbon (C) | 41.40% |
| Hydrogen (H) | 4.63% |
| Iodine (I) | 48.60% |
| Nitrogen (N) | 5.36% |
A deviation of more than ±0.4% from the theoretical values often suggests the presence of impurities or residual solvent.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the purity confirmation of synthesized N-ethyl-3-iodo-benzenemethanamine.
Caption: Workflow for purity analysis of N-ethyl-3-iodo-benzenemethanamine.
The logical flow for method selection is also a crucial consideration for researchers.
Caption: Decision tree for selecting a purity analysis method.
Safety Operating Guide
Proper Disposal of Benzenemethanamine, N-ethyl-3-iodo-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Benzenemethanamine, N-ethyl-3-iodo-, a halogenated organic compound.
Benzenemethanamine, N-ethyl-3-iodo-, and similar halogenated compounds, are classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures is critical for safe and compliant laboratory operations.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[2][3][4] | Wear protective gloves, clothing, and eye/face protection.[1][2][3][4] |
| Skin Corrosion/Burns | Causes severe skin burns and damage.[2][3][4][5] | Wear protective gloves and clothing.[1][2][3][4] |
| Serious Eye Damage | Causes serious eye damage.[4][5] | Wear eye and face protection.[1][2][3][4] |
| Combustibility | Combustible liquid.[2][3] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of Benzenemethanamine, N-ethyl-3-iodo- must be handled as a hazardous waste, specifically as a halogenated organic compound.[7][8][9]
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7][8][9][10] The disposal costs for halogenated waste are significantly higher due to the need for incineration.[9][10]
-
Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.[10][11]
2. Container Selection and Labeling:
-
Use a designated, leak-proof container, preferably plastic, with a secure screw-top cap.[8][9][12][13]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[8][10]
-
The label must also include the full chemical name: "Benzenemethanamine, N-ethyl-3-iodo-". Avoid abbreviations or chemical formulas.[8]
-
Keep a running list of all components and their approximate percentages if it is a mixed waste stream.[10]
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation.[11][12]
-
The SAA must be a well-ventilated area.[13]
-
Keep the waste container closed at all times, except when adding waste.[8][10][12]
-
Secondary containment, such as a tray that can hold the entire volume of the container, is recommended.[13]
4. Arranging for Disposal:
-
Once the container is full or has been in storage for a specified period (check your institution's guidelines, often up to one year), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Empty Container Disposal:
-
A container that held this hazardous waste is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[14]
-
For acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste.[14]
-
Once properly emptied and cleaned, remove or deface the hazardous waste label before disposing of the container in the regular trash or recycling, as per your institution's policy.[14]
Prohibited Disposal Methods:
-
DO NOT dispose of Benzenemethanamine, N-ethyl-3-iodo- down the drain.[8][10][12][15]
-
DO NOT dispose of this chemical in the regular trash.[15]
-
DO NOT evaporate this chemical in a fume hood as a means of disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of Benzenemethanamine, N-ethyl-3-iodo-.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of Benzenemethanamine, N-ethyl-3-iodo-, contributing to a secure working environment and protecting our ecosystem. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. riskandsafety.com [riskandsafety.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Handling Guidance for Benzenemethanamine, N-ethyl-3-iodo-
Disclaimer: No specific Safety Data Sheet (SDS) or detailed hazard information is publicly available for Benzenemethanamine, N-ethyl-3-iodo-. The following guidance is based on data for the closely related compound, N-ethylbenzylamine, and general best practices for handling hazardous laboratory chemicals. The presence of an iodine substituent may significantly alter the chemical's properties and hazards. Therefore, a comprehensive risk assessment must be conducted by qualified personnel before handling this compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural guidance on personal protective equipment, operational handling, and disposal.
Personal Protective Equipment (PPE)
To ensure personal safety when handling Benzenemethanamine, N-ethyl-3-iodo- or similar compounds, the following personal protective equipment is mandatory.
Summary of Required PPE:
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required. | Minimizes inhalation of vapors. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent accidents and exposure.
Step-by-Step Handling Procedures:
-
Preparation: Work in a designated area, preferably within a chemical fume hood. Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: Handle the chemical in a manner that minimizes the generation of vapors and aerosols. Use a well-ventilated area.
-
Spill Management: In case of a spill, immediately evacuate the area and alert others. For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
-
After Handling: Wash hands thoroughly with soap and water after handling.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed to prevent leakage and contamination.
-
Store away from heat, sparks, and open flames.
Disposal Plan
Proper disposal of Benzenemethanamine, N-ethyl-3-iodo- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedures:
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
The following table summarizes the known physical and chemical properties of the related compound, N-ethylbenzylamine . This data should be used for reference purposes only.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 198-199 °C |
| Flash Point | 71 °C |
| Density | 0.91 g/cm³ |
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical in a laboratory setting.
Caption: General workflow for safe laboratory chemical handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
